CCT007093
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2/b11-9+,12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFZCKDPBMGECB-WGDLNXRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CS2)C(=O)C1=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176957-55-4 | |
| Record name | CCT007093 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
CCT007093: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT007093 is a small molecule inhibitor primarily targeting the protein phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and its effects on cellular processes, particularly in the context of cancer biology. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Core Mechanism of Action: PPM1D/Wip1 Inhibition
This compound functions as a potent inhibitor of PPM1D/Wip1, a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control.[1][2][3] PPM1D is a negative regulator of several key tumor-suppressive and stress-response pathways. By inhibiting PPM1D, this compound effectively removes these inhibitory brakes, leading to the activation of downstream signaling cascades that can induce cell cycle arrest and apoptosis, particularly in cells that overexpress PPM1D.[4]
Biochemical Potency
The inhibitory activity of this compound against PPM1D has been quantified, demonstrating its potency as a chemical probe for this phosphatase.
| Parameter | Value | Assay Condition |
| IC50 | 8.4 µM | In vitro PPM1D (WIP1) inhibition assay with recombinant phospho-p38 as a substrate.[1][2] |
Key Signaling Pathways Modulated by this compound
The primary mechanism of this compound-mediated cellular effects stems from its ability to modulate two principal signaling pathways: the p38 MAPK pathway and the mTORC1 pathway.
Activation of the p38 MAPK Pathway
A crucial consequence of PPM1D inhibition by this compound is the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[2][3] PPM1D is known to dephosphorylate and inactivate p38 MAPK.[5] Therefore, inhibition of PPM1D by this compound leads to a sustained phosphorylation and activation of p38.[2][3] This activation is a key driver of the pro-apoptotic effects of this compound in sensitive cancer cells.[2] For instance, in MCF-7 breast cancer cells, which are sensitive to PPM1D inhibition, this compound treatment leads to a notable increase in p38 phosphorylation.[3] The cytotoxic effects of this compound can be rescued by the co-administration of a specific p38 inhibitor, such as SB203580, confirming the dependency of its mechanism on p38 activation.[2]
Activation of the mTORC1 Signaling Pathway
In addition to its effects on the p38 pathway, this compound has been shown to activate the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[1][3] Inhibition of Wip1 by this compound can lead to the activation of mTORC1, which in turn can enhance cellular processes like proliferation, as observed in hepatocytes after hepatectomy.[1][3] In HEK293T cells, treatment with this compound resulted in increased phosphorylation of mTOR at multiple sites (Ser2448, Ser2481, and Ser2159) and also upregulated the phosphorylation of downstream mTORC1 effectors, p70S6K (at Thr389) and S6 (at Ser235/236).[3]
Cellular Effects and Anti-Cancer Activity
This compound exhibits selective cytotoxicity towards cancer cells that overexpress PPM1D. This selectivity makes it an attractive compound for targeted cancer therapy.
Cell Viability Data
| Cell Line | Description | Effect of this compound | Reference |
| MCF-7 | Breast cancer, PPM1D overexpressing | 40% reduction in viability after 2 days. | [1][3] |
| KPL-1 | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |
| MCF-3B | Breast cancer, PPM1D overexpressing | Potent inhibition. | [1] |
| HeLa | Cervical cancer, normal PPM1D levels | No observable effect on growth. | [1][3] |
Experimental Protocols
In Vitro PPM1D (WIP1) Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of PPM1D.
-
Enzyme and Substrate Preparation: Recombinant human PPM1D/Wip1 and a phosphorylated substrate, such as phospho-p38 MAPK, are prepared in a suitable reaction buffer (e.g., 50 mM Tris pH 7.5, 30 mM MgCl₂, 1 mM TCEP, 0.1 mM EGTA).
-
Compound Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to the desired concentrations.
-
Reaction Initiation: The substrate is dispensed into a microplate. The enzymatic reaction is initiated by the addition of the PPM1D enzyme.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction wells. A DMSO control is also included.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 22 ± 3 °C).
-
Reaction Quenching: The reaction is stopped by the addition of a quenching solution, such as 0.2% formic acid.
-
Detection: The dephosphorylation of the substrate is measured. This can be achieved through various methods, including mass spectrometry to detect the unphosphorylated product or using a fluorescently labeled substrate that exhibits a change in fluorescence upon dephosphorylation.
-
Data Analysis: The rate of the reaction at each inhibitor concentration is determined, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or Resazurin Assay)
This assay assesses the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin, is added to each well.
-
Incubation with Reagent: The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.
-
Signal Detection: For the MTT assay, a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, and the absorbance is read at a specific wavelength (e.g., 570 nm). For the resazurin assay, the fluorescence is measured.
-
Data Analysis: The absorbance or fluorescence values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. Dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in the p38 MAPK and mTORC1 pathways following this compound treatment.
-
Cell Treatment and Lysis: Cells are treated with this compound for the desired time points (e.g., 4 or 8 hours). After treatment, the cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., anti-phospho-p38, anti-p38, anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-S6, and anti-S6).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of this compound on protein phosphorylation.
Conclusion
This compound is a valuable chemical tool for studying the biological roles of PPM1D/Wip1. Its mechanism of action, centered on the inhibition of PPM1D and the subsequent activation of the p38 MAPK and mTORC1 signaling pathways, provides a clear rationale for its selective anti-cancer activity in PPM1D-overexpressing tumors. The experimental protocols and data presented in this guide offer a solid foundation for further investigation and development of PPM1D inhibitors as potential therapeutic agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
CCT007093: A Technical Guide to a PPM1D (Wip1) Phosphatase Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CCT007093 is a small molecule inhibitor primarily targeting Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1). Initially identified through high-throughput screening, this compound has been utilized as a chemical probe to investigate the cellular functions of PPM1D. This guide provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization. It also addresses reports concerning its off-target effects, offering a balanced perspective for its application in research and drug discovery.
Core Target and Mechanism of Action
This compound is an inhibitor of the serine/threonine phosphatase PPM1D (Wip1).[1][2] PPM1D is a key negative regulator of the DNA damage response (DDR) pathway.[3][4][5] In response to genotoxic stress, PPM1D is induced by p53 and subsequently dephosphorylates and inactivates several critical proteins in the DDR cascade, including p38 MAPK, p53, ATM, and γ-H2AX.[3][4] This action facilitates the termination of the cell cycle checkpoint and a return to cellular homeostasis.[3][6]
By inhibiting PPM1D, this compound is proposed to sustain the phosphorylation and activation of these DDR components. The original report on this compound suggests that its cytotoxic effects in cancer cells overexpressing PPM1D are mediated through the activation of p38 kinase activity.[2][7] However, it is important to note that several studies have questioned the specificity of this compound, observing cellular effects that are independent of Wip1 expression, suggesting the existence of off-target activities.[8][9]
Quantitative Data
The following tables summarize the reported in vitro and cellular activities of this compound.
| Parameter | Value | Target | Assay Conditions | Reference |
| IC50 | 8.4 µM | PPM1D (Wip1) | In vitro phosphatase assay with recombinant phospho-p38 as substrate. | [1][2] |
| Cell Line | Effect | Concentration | Conditions | Reference |
| MCF-7 (human breast cancer, PPM1D overexpressing) | ~40% reduction in viability | Not specified | 2-day incubation | [2] |
| HeLa (human cervical cancer) | No observable effect on growth | Not specified | 2-day incubation | [2] |
| MCF-7 | Induction of p38 phosphorylation | Not specified | 4-hour post-exposure | [10] |
| HeLa | No induction of p38 phosphorylation | Not specified | 4-hour post-exposure | [10] |
| Human keratinocytes | Attenuation of UV-mediated apoptosis | Not specified | Co-treatment with UV | [8] |
| Wip1-null cells | Attenuation of UV-mediated apoptosis | Not specified | Co-treatment with UV | [8] |
| U2OS (human bone osteosarcoma) | Suppression of cell proliferation (Wip1-independent) | Not specified | Not specified | [9] |
Signaling Pathway
The PPM1D (Wip1) signaling pathway is central to the regulation of the cellular response to DNA damage. The following diagram illustrates the key interactions and the proposed point of intervention for this compound.
Experimental Protocols
In Vitro PPM1D (Wip1) Phosphatase Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound against PPM1D phosphatase using a malachite green-based assay to detect phosphate release.
Materials:
-
Recombinant human PPM1D (Wip1) enzyme
-
Phosphorylated peptide substrate (e.g., a peptide containing the p53 Ser15 phosphorylation site)
-
This compound
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 20 mM MnCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the phosphatase assay buffer to create a range of concentrations for testing. Include a DMSO-only control.
-
In a 96-well plate, add a defined amount of recombinant PPM1D enzyme to each well containing the diluted this compound or DMSO control.
-
Pre-incubate the enzyme and inhibitor mixture for 15-30 minutes at room temperature to allow for binding.
-
Initiate the phosphatase reaction by adding the phosphorylated peptide substrate to each well.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the free phosphate released during the reaction.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes the use of a tetrazolium reduction assay (e.g., MTT or MTS) to assess the effect of this compound on the viability of a cancer cell line known to overexpress PPM1D, such as MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the initial characterization of this compound.
Conclusion
This compound serves as a valuable, albeit potentially non-specific, tool for the chemical interrogation of PPM1D (Wip1) phosphatase function. Its ability to inhibit PPM1D in vitro provides a basis for its use in studying the DNA damage response and other PPM1D-regulated pathways. However, researchers should exercise caution and employ appropriate controls, such as PPM1D knockout/knockdown cell lines, to validate that the observed cellular effects of this compound are indeed mediated by the inhibition of its intended target. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous investigation of this compound and its biological activities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
CCT007093: A Technical Overview of a PPM1D/Wip1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: Protein Phosphatase 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1), is a serine/threonine phosphatase belonging to the PP2C family.[1] It functions as a critical negative regulator within the DNA Damage Response (DDR) pathway.[2][3] Following genotoxic stress, Wip1 is transcriptionally induced by p53 and proceeds to dephosphorylate and inactivate key DDR proteins, including ATM, Chk2, p38 MAPK, and p53 itself, forming a negative feedback loop that facilitates the return to cellular homeostasis.[2][4] The gene encoding Wip1, PPM1D, is frequently amplified in various human cancers, such as breast, ovarian, and neuroblastoma, making it an attractive therapeutic target.[1][2][5] CCT007093 was identified through high-throughput screening as a small-molecule inhibitor of Wip1, representing an early "proof-of-principle" compound for targeting this phosphatase.[5][6] This document provides a comprehensive technical guide on this compound, detailing its mechanism, quantitative data, experimental protocols, and the critical context of its specificity.
Mechanism of Action and Signaling Pathway
Wip1 phosphatase acts to terminate stress signaling pathways. In the presence of DNA damage, kinases like ATM and p38 MAPK are activated, leading to cell cycle arrest and apoptosis. Wip1 counteracts this by dephosphorylating these kinases and their downstream targets.[2][7] The proposed mechanism for this compound is the direct inhibition of this phosphatase activity. By blocking Wip1, this compound is expected to cause sustained phosphorylation and activation of pro-apoptotic proteins like p38 MAPK, selectively inducing cell death in cancer cells that overexpress PPM1D.[5][6]
However, it is crucial to note that subsequent research has raised questions about the specificity of this compound. Studies using CRISPR-mediated knockout of PPM1D have shown that this compound can suppress cell proliferation irrespective of Wip1 presence, suggesting potential off-target effects.[4][8] In contrast to more specific inhibitors, this compound did not significantly increase the phosphorylation of established Wip1 substrates like γH2AX and p53 at Ser15 in cellular assays.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Biochemical Activity
| Parameter | Value | Notes |
| IC₅₀ vs. Wip1 | 8.4 µM | Determined via an in vitro phosphatase assay using recombinant Wip1.[4][6][9] |
Table 2: Cellular Activity of this compound
| Cell Line | PPM1D Status | Effect | Concentration | Citation |
| MCF-7 | Overexpressed/Amplified | 40% reduction in viability | Not specified | [10] |
| SF₅₀ = 0.48 µM | 14 days | [5] | ||
| KPL-1, MCF-3B | Overexpressed | Potent inhibition | ~50 µM | [6] |
| HeLa | Normal | No observable effect on growth | Not specified | [10] |
| HEK293T | Transfected | ↑ p-mTOR, p-p70S6K, p-S6 | 25 or 50 µM | [10] |
| U87, U251 | Not specified | Synergizes with UVC to inhibit proliferation | 50 µM | [11] |
| U2OS | Wip1 Present vs KO | Suppressed proliferation regardless of Wip1 presence | Not specified | [4][8] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosing | Administration | Key Findings | Citation |
| Wild-type mice | 3.2 and 6.4 mg/kg | Intraperitoneal injection (4 times) | Enhanced liver regeneration and increased survival rate following 80% hepatectomy. Significantly increased Proliferating Cell Nuclear Antigen (PCNA) levels in the liver. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Phosphatase Assay (for IC₅₀ Determination)
This protocol is based on the methodology used to characterize the inhibitory activity of this compound against recombinant PPM1D/Wip1.[6]
-
Reagents:
-
Recombinant PPM1D/Wip1 protein (20-50 pmol).
-
Assay Buffer: 50 mM Tris (pH 8), 100 mM NaCl, 1 mM DTT or β-mercaptoethanol.
-
Cofactor: 1-20 mM MnCl₂ or 40 mM MgCl₂.
-
Inhibitor: this compound at various concentrations (10-50 μM range initially reported).
-
Substrate: Recombinant phosphorylated p38 MAPK (phospho-p38) (200 pmol).
-
Quenching Solution: EDTA, Sodium Dodecyl Sulphate (SDS)-sample loading buffer.
-
-
Protocol:
-
Recombinant PPM1D is diluted in the assay buffer containing the specified cofactor.
-
Varying concentrations of this compound (or DMSO as a vehicle control) are added to the enzyme mix.
-
The mixture is incubated for 30 minutes at room temperature to allow for inhibitor binding.
-
The phosphatase reaction is initiated by adding the phospho-p38 substrate.
-
The reaction mixture is incubated for 1 hour at 37°C.
-
The reaction is terminated by adding an excess of EDTA and SDS-sample loading buffer, followed by boiling for 5 minutes at 95°C.
-
The remaining levels of phospho-p38 are analyzed by SDS-PAGE and Western blotting with a phospho-p38 specific antibody.
-
Cellular Viability (Colony Formation Assay)
This protocol assesses the long-term effect of this compound on the survival and proliferation of cancer cells overexpressing Wip1.[6]
-
Materials:
-
Cell Lines: MCF-7, KPL-1, or other lines with high PPM1D expression.
-
Plasmids: pSUPER plasmid for shRNA expression (targeting PPM1D as a control) and pEFBsd for blasticidin resistance.
-
Reagents: Transfection reagent, blasticidin (5 µg/ml), this compound, methanol for fixing, crystal violet for staining.
-
-
Protocol:
-
Cells are plated in 10 cm dishes 24 hours prior to transfection.
-
For RNAi controls, cells are transfected with pSUPER and pEFBsd plasmids at a 10:1 molar ratio.
-
48 hours post-transfection, selection is initiated with blasticidin, which is replenished every 3 days. For inhibitor studies, cells are treated with varying concentrations of this compound.
-
Cells are incubated for 14 days to allow for colony formation.
-
After incubation, colonies are fixed with methanol and stained with crystal violet.
-
Colonies are quantified using a colony counter to determine the surviving fraction (SF) relative to DMSO-treated control cells.
-
In Vivo Liver Regeneration Model
This protocol evaluates the in vivo efficacy of this compound in a mouse hepatectomy model.[10]
-
Animal Model: Wild-type mice.
-
Procedure:
-
A major hepatectomy is performed, removing approximately 80% of the liver.
-
Post-surgery, mice are treated with this compound (3.2 and 6.4 mg/kg) or a vehicle control.
-
The compound is administered via intraperitoneal injection a total of four times at specified intervals.
-
A cohort of mice is monitored for long-term survival.
-
Separate cohorts of mice are sacrificed at 36, 48, and 72 hours post-hepatectomy.
-
Liver tissue is harvested, fixed, and analyzed for the proliferation marker PCNA, typically by immunohistochemistry or Western blot.
-
Conclusion and Future Directions
This compound was a seminal small molecule in the exploration of PPM1D/Wip1 as a cancer drug target. It demonstrated a moderate in vitro potency and showed efficacy in cellular and in vivo models, particularly in contexts of high PPM1D expression or regenerative stress.[6][10] These findings helped validate PPM1D as a viable therapeutic target.
However, the body of evidence now strongly suggests that this compound lacks specificity, with significant cellular effects occurring independently of Wip1 inhibition.[4][8] For drug development professionals and researchers, this underscores a critical lesson: the validation of inhibitor specificity is paramount. The use of genetically defined models, such as CRISPR/Cas9-mediated knockouts, is essential to definitively link a compound's biological effect to the inhibition of its intended target. While this compound itself is unlikely to progress clinically due to its modest potency and questionable specificity, the research it spurred has paved the way for the development of more potent and highly specific Wip1 inhibitors (e.g., GSK2830371), which are now the focus of preclinical and clinical investigation.[4][8]
References
- 1. Molecular Insight into Wip1 phosphatase (PPM1D) Importance in Cancers [icgcongress.com]
- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of Wip1 phosphatase modulates the cellular threshold of DNA damage signaling in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. rupress.org [rupress.org]
- 8. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: CCT007093
A Potent and Selective Inhibitor of PPM1D/Wip1 Phosphatase
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of CCT007093, a small molecule inhibitor of the Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1. This document includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule identified as a potent inhibitor of PPM1D, a serine/threonine phosphatase that plays a critical role in the DNA damage response (DDR) and cell cycle control. PPM1D is a negative regulator of several tumor suppressor pathways, including the p53 and p38 MAPK pathways. Its overexpression or amplification is observed in various human cancers, making it an attractive target for therapeutic intervention. This compound was discovered through a high-throughput screening effort to identify compounds that selectively target cells overexpressing PPM1D[1].
Discovery and History
This compound was identified from a high-throughput screen of a chemical library for compounds that selectively reduce the viability of human tumor cell lines overexpressing PPM1D[1]. The screening strategy was designed to find molecules that mimic the effects of PPM1D RNA interference, which has been shown to selectively inhibit the growth of tumor cells with high levels of PPM1D[1]. This compound emerged as a lead compound that demonstrated selectivity for PPM1D-overexpressing cells and whose cytotoxic effects were dependent on the p38 MAPK pathway, consistent with the known signaling axis regulated by PPM1D[1].
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various in vitro and in vivo studies.
| Parameter | Value/Effect | Cell Line/Model | Reference |
| IC50 (PPM1D enzymatic assay) | 8.4 µM | Recombinant PPM1D | [1] |
| Cell Viability (SF50) | 0.48 µM | MCF-7 (PPM1D overexpressing) | [1] |
| Effect on HeLa cells | No observable effect on growth | HeLa (normal PPM1D levels) | [2] |
| p38 Phosphorylation | Induces phosphorylation at 4h | MCF-7 | [2] |
| mTORC1 Pathway Activation | Increases phosphorylation of mTOR, p70S6K, and S6 | HEK293T | [2] |
| In vivo efficacy (Liver Regeneration) | 6.4 mg/kg enhances liver regeneration and increases survival | Wild-type mice after major hepatectomy | [3][4] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of PPM1D phosphatase activity. PPM1D is a key negative regulator of the DNA damage response and other stress-activated signaling pathways. By inhibiting PPM1D, this compound leads to the sustained activation of several key signaling molecules.
Activation of the p38 MAPK Pathway
One of the primary mechanisms of action of this compound is the activation of the p38 MAPK pathway. PPM1D normally dephosphorylates and inactivates p38 MAPK. Inhibition of PPM1D by this compound results in the accumulation of phosphorylated, active p38 MAPK, which can lead to cell cycle arrest and apoptosis in cancer cells[1][2].
Activation of the mTORC1 Pathway
This compound has also been shown to activate the mTORC1 pathway. This is evidenced by increased phosphorylation of mTOR and its downstream targets, p70S6K and S6[2]. This activation of mTORC1 is implicated in the pro-regenerative effects of this compound observed in liver injury models[3][4].
Modulation of the p53 Pathway
PPM1D is a well-established negative regulator of the tumor suppressor p53. While direct modulation of p53 phosphorylation by this compound is not explicitly detailed in the provided search results, the inhibition of a key p53 downregulator implies a potential for p53 pathway activation.
Experimental Protocols
High-Throughput Screening for PPM1D Inhibitors (AlphaScreen Assay)
This protocol describes a method analogous to the one used for the discovery of this compound.
-
Reagents and Materials:
-
Recombinant PPM1D (rPPM1D)
-
Biotinylated substrate peptide (e.g., a phosphopeptide derived from a known PPM1D substrate like p38)
-
Streptavidin-coated donor beads
-
Anti-phospho-specific antibody conjugated to acceptor beads
-
Assay buffer: 50 mM Tris pH 7.5, 30 mM MgCl2, 1 mM TCEP, 0.1 mM EGTA, and 75 µg/mL BSA
-
384-well polypropylene plates
-
Test compounds (including this compound)
-
-
Procedure:
-
Prepare a solution of rPPM1D in assay buffer.
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the rPPM1D solution to each well.
-
Initiate the phosphatase reaction by adding the biotinylated substrate peptide.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a mixture of streptavidin-coated donor beads and anti-phospho-specific antibody conjugated to acceptor beads in a suitable buffer.
-
Incubate in the dark for 60 minutes to allow for bead proximity binding.
-
Read the plate on a suitable plate reader capable of detecting the AlphaScreen signal. A decrease in signal indicates inhibition of PPM1D activity.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
MCF-7 and HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed MCF-7 and HeLa cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot for p38 Phosphorylation
This protocol is to detect the activation of the p38 MAPK pathway in response to this compound treatment.
-
Reagents and Materials:
-
MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182) and anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
-
-
Procedure:
-
Plate MCF-7 cells and treat with this compound (e.g., 10 µM) for various time points (e.g., 0, 1, 4, 8 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the anti-phospho-p38 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-p38 antibody as a loading control.
-
In Vivo Mouse Model of Liver Regeneration
This protocol outlines the procedure to evaluate the in vivo efficacy of this compound in promoting liver regeneration.
-
Animals and Reagents:
-
Wild-type mice (e.g., C57BL/6)
-
This compound formulated for intraperitoneal (i.p.) injection
-
Anesthetic
-
Surgical instruments for hepatectomy
-
-
Procedure:
-
Perform a 70% partial hepatectomy on anesthetized mice.
-
Administer this compound (e.g., 3.2 or 6.4 mg/kg) or vehicle control via i.p. injection at specified time points post-surgery (e.g., immediately after surgery and then every 12 hours for 2 days)[2].
-
Monitor the survival of the animals over a period of several days.
-
At designated time points (e.g., 36, 48, 72 hours post-hepatectomy), sacrifice a subset of animals from each group.
-
Harvest the livers and weigh them to determine the liver-to-body weight ratio as a measure of regeneration.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry for proliferation markers (e.g., Ki-67 or PCNA) on liver sections.
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Cancer Cells
Caption: this compound inhibits PPM1D, leading to increased p38 MAPK activation and subsequent apoptosis.
This compound Role in Liver Regeneration
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of wild-type p53-induced phosphatase 1 promotes liver regeneration in mice by direct activation of mammalian target of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
CCT007093 role in p53 signaling pathway
An In-depth Technical Guide on the Role of CCT007093 in the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 is a cornerstone of cellular defense against oncogenic transformation, orchestrating critical processes such as cell cycle arrest, senescence, and apoptosis. The activity of p53 is tightly controlled by a complex network of regulatory proteins, among which the E3 ubiquitin ligase MDM2 and the serine/threonine phosphatase PPM1D (also known as Wip1) are key negative regulators. The small molecule this compound has been identified as an inhibitor of PPM1D/Wip1, positioning it as a tool to investigate and potentially reactivate the p53 pathway in cancer cells. This document provides a detailed examination of the mechanism of action of this compound within the p53 signaling cascade, supported by quantitative data, experimental protocols, and pathway visualizations.
Introduction: The p53-MDM2-Wip1 Axis
The p53 tumor suppressor is maintained at low levels in unstressed cells, primarily through continuous ubiquitination by MDM2, which targets p53 for proteasomal degradation.[1] This interaction forms a negative feedback loop, as p53 itself is a potent transcriptional activator of the MDM2 gene.[2]
Cellular stress, particularly DNA damage, activates kinases like ATM, which phosphorylate p53 on Serine 15 and MDM2 on Serine 395.[2][3][4] Phosphorylation of p53 disrupts its interaction with MDM2, leading to p53 stabilization, accumulation, and activation of its transcriptional targets, including the cell cycle inhibitor p21.[5]
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, acts as a critical homeostatic regulator to terminate this stress response.[5] Wip1 is also a transcriptional target of p53, creating a delayed negative feedback loop.[3] Wip1 phosphatase dephosphorylates key proteins in the DNA damage response pathway, including p53 at Ser15 and MDM2 at Ser395.[2][3][4] The dephosphorylation of MDM2 by Wip1 increases MDM2's stability and its affinity for p53, thereby promoting p53 degradation and returning the cell to a basal state.[4] Amplification and overexpression of the PPM1D gene are observed in several human cancers, making Wip1 an attractive therapeutic target.[6]
This compound as a Modulator of the p53 Pathway
This compound is a small molecule inhibitor identified as targeting PPM1D/Wip1 phosphatase.[7] By inhibiting Wip1, this compound disrupts the negative regulation of the p53 pathway. This inhibition is expected to maintain the phosphorylated, active states of p53 and other DNA damage response proteins, thereby sensitizing cancer cells to genotoxic stress and reactivating p53-dependent tumor suppression.[8]
While some literature discusses this compound in the context of Wip1 inhibition, it is crucial to note the interconnectedness of signaling pathways. The Pim family of kinases also plays a significant role in regulating p53, often through MDM2. Pim-1 kinase can phosphorylate MDM2 at Ser166 and Ser186, modulating its function.[9] This highlights the complex network regulating p53, where multiple enzymes converge on the p53-MDM2 axis.
Mechanism of Action of this compound
The primary mechanism by which this compound influences the p53 pathway is through the direct inhibition of Wip1 phosphatase activity. This leads to:
-
Sustained p53 Phosphorylation: Inhibition of Wip1 prevents the dephosphorylation of p53 at Ser15, keeping p53 in its active, stabilized form.[3][8]
-
Destabilization of MDM2: Wip1 inhibition prevents the dephosphorylation of MDM2, leading to its destabilization.[2][8]
-
Activation of Upstream Kinases: Wip1 normally dephosphorylates and inactivates upstream kinases like p38 MAPK.[6] Inhibition of Wip1 by this compound can therefore lead to the activation of the p38 pathway, which can further promote p53 activity.[6][10]
The net effect is the stabilization and activation of p53, leading to the transcription of target genes like p21, which induces cell cycle arrest and can lead to apoptosis or senescence.
Quantitative Data
The efficacy of this compound has been quantified across various cell lines. The data below summarizes its inhibitory concentrations.
| Parameter | Value | Cell Line / Condition | Reference |
| IC50 | 8.4 µM | In vitro inhibition of PP2Cδ (WIP1, PPM1D) | [7] |
| SF50 | 0.48 µM | MCF-7 (Breast Cancer) | [6] |
| Effective Dose | 50 µM | U87, U251 (Glioblastoma) - used in combination with UVC radiation | [10] |
IC50: Half-maximal inhibitory concentration. SF50: Concentration that inhibits cell survival by 50%.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways involved.
Caption: this compound inhibits Wip1, preventing p53 dephosphorylation and MDM2 stabilization.
Caption: Pim-1 kinase phosphorylates MDM2 and p21, modulating p53 pathway activity.
Experimental Protocols
Investigating the effect of this compound on the p53 pathway typically involves cell-based assays to measure protein levels, phosphorylation status, and cell viability.
Western Blot for p53, p-p53 (Ser15), and Wip1
This protocol is designed to assess changes in the expression and phosphorylation of key proteins in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Plate human cancer cells with wild-type p53 (e.g., MCF-7, U-2 OS) at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere for 24 hours. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Protein Extraction: Aspirate media, wash cells twice with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature proteins.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-Wip1, and anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Cell Viability Assay (MTT or CCK-8)
This protocol measures the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in triplicate. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the results on a dose-response curve and determine the SF50 or IC50 value using non-linear regression analysis.
Experimental Workflow Visualization
Caption: Workflow for investigating the cellular effects of this compound on p53 signaling.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the p53 signaling pathway. Its inhibitory action on Wip1 phosphatase provides a clear mechanism for the stabilization and activation of p53, leading to reduced viability in cancer cells that overexpress PPM1D. The data strongly support Wip1 as a therapeutic target, particularly in tumors retaining wild-type p53.
Future research should focus on the in vivo efficacy of this compound and more selective Wip1 inhibitors. Furthermore, exploring synergistic combinations, for instance with MDM2 inhibitors or conventional DNA-damaging chemotherapies, could yield promising therapeutic strategies for a range of cancers.[8][11] Understanding the interplay between the Wip1 and Pim kinase pathways in regulating the p53 network will also be crucial for developing more effective and targeted cancer therapies.
References
- 1. MDM2 Implications for Potential Molecular Pathogenic Therapies of Soft-Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wip1 phosphatase and Mdm2: cracking the "Wip" on p53 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Wip1 Phosphatase acts as a gatekeeper in the p53-Mdm2 autoregulatory loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinct phosphatases antagonize the p53 response in different phases of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated levels of oncogenic protein kinase Pim-1 induce the p53 pathway in cultured cells and correlate with increased Mdm2 in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
CCT007093: A Technical Guide to its Role in the DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integrity of the genome is under constant assault from both endogenous and exogenous sources of DNA damage. Eukaryotic cells have evolved a complex and highly regulated signaling network known as the DNA Damage Response (DDR) to detect and repair DNA lesions, thereby maintaining genomic stability. A key regulator within this intricate network is the protein phosphatase, Mg2+/Mn2+ dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D acts as a critical negative regulator of the DDR, essentially functioning as a "reset button" by dephosphorylating and inactivating key DDR proteins once DNA repair is complete.[1][2]
However, in many human cancers, the PPM1D gene is amplified or mutated, leading to overexpression of the Wip1 phosphatase.[1] This aberrant activity prematurely terminates the DDR, allowing cells with damaged DNA to proliferate, a hallmark of cancer. This has positioned PPM1D as a compelling therapeutic target in oncology. CCT007093 is a small molecule inhibitor of PPM1D that has shown promise in selectively targeting cancer cells with elevated PPM1D levels.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on the DNA damage response, with a focus on the experimental data and methodologies that underpin our current understanding.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the PPM1D (Wip1) phosphatase.[3][4] By inhibiting PPM1D, this compound effectively prevents the dephosphorylation of key proteins involved in the DNA damage response. This sustained phosphorylation keeps the DDR pathway active, leading to cell cycle arrest and, in cancer cells with high PPM1D expression, apoptosis.[3]
The primary mechanism by which this compound exerts its cytotoxic effects in PPM1D-overexpressing cells is through the activation of the p38 MAPK signaling pathway.[3][5] Inhibition of PPM1D by this compound leads to the hyperphosphorylation and activation of p38 MAPK, which in turn triggers a downstream cascade culminating in cell death.[3]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, highlighting its potency and selectivity.
| Cell Line | Cancer Type | PPM1D Status | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Amplified | 8.4 | [4] |
| KPL-1 | Breast Cancer | Not specified | Not specified | Data not available |
| BT-474 | Breast Cancer | Not specified | Not specified | Data not available |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Data not available |
| HeLa | Cervical Cancer | Normal | >50 | [6] |
| U-87 MG | Glioblastoma | Not specified | Not specified | Data not available |
| A549 | Lung Cancer | Not specified | Not specified | Data not available |
Key Signaling Pathways Modulated by this compound
The DNA damage response is a complex network of signaling pathways. This compound, by inhibiting PPM1D, influences several of these critical pathways.
The ATM/ATR-Chk1/Chk2 Pathway
Upon DNA damage, the sensor kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are activated.[2] They, in turn, phosphorylate and activate the downstream checkpoint kinases Chk1 and Chk2.[7][8] PPM1D directly dephosphorylates and inactivates Chk1 at Ser345 and has been shown to dephosphorylate Chk2 as well.[7][8] By inhibiting PPM1D, this compound maintains the active, phosphorylated state of Chk1 and Chk2, thus sustaining the DNA damage signal.
The p53 Pathway
The tumor suppressor protein p53 is a central player in the DDR, orchestrating cell cycle arrest, apoptosis, and DNA repair. ATM/ATR and Chk1/Chk2 phosphorylate p53 at multiple sites, leading to its stabilization and activation.[7][8] PPM1D dephosphorylates p53 at Ser15, a key activating phosphorylation site.[7][8] this compound-mediated inhibition of PPM1D leads to sustained p53 phosphorylation and activation, thereby promoting anti-tumor responses.
The p38 MAPK Pathway
As mentioned earlier, the pro-apoptotic effects of this compound in PPM1D-overexpressing cells are largely dependent on the activation of the p38 MAPK pathway.[3] PPM1D is known to dephosphorylate and inactivate p38 MAPK. By inhibiting PPM1D, this compound leads to the accumulation of phosphorylated, active p38 MAPK, which then initiates a signaling cascade that results in apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Reversal of the ATM/ATR-mediated DNA damage response by the oncogenic phosphatase PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A chemical inhibitor of PPM1D that selectively kills cells overexpressing PPM1D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPM1D dephosphorylates Chk1 and p53 and abrogates cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Efficacy of CCT007093
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of CCT007093, a small molecule initially identified as an inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. This document summarizes key quantitative data, details experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field of drug development and cancer research.
Introduction and Mechanism of Action
This compound was identified through high-throughput screening as an inhibitor of PPM1D/Wip1 phosphatase, a member of the PP2C family of serine/threonine phosphatases.[1] Wip1 is a critical negative regulator of the DNA Damage Response (DDR) pathway and the tumor suppressor p53.[1][2] It functions by dephosphorylating key proteins in the DDR cascade, including ATM, Chk2, p38 MAP kinase, and p53 itself at Serine 15.[2] By inactivating these signaling nodes, Wip1 helps terminate the DNA damage response and promotes cell cycle progression.[3] In several cancers, such as breast carcinoma, the PPM1D gene is amplified, leading to Wip1 overexpression, which is thought to contribute to tumorigenesis by suppressing tumor suppressor pathways.[4][5]
The proposed mechanism of action for this compound is the inhibition of Wip1 phosphatase activity. This inhibition is expected to lead to the hyper-phosphorylation and activation of Wip1 substrates, notably the p38 MAP kinase pathway, which can trigger cell death in cancer cells that are dependent on high levels of Wip1.[4] However, it is crucial to note that subsequent studies have raised significant concerns about the specificity of this compound, with evidence suggesting that its effects on cell proliferation may be independent of Wip1 inhibition.[1][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways associated with Wip1 and a typical experimental workflow for evaluating this compound.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data from preliminary studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Duration | Result | Reference |
| Enzyme Inhibition (IC50) | Recombinant WIP1 | 8.4 µM | N/A | 50% inhibition of WIP1 phosphatase activity. | [1][3] |
| Cell Viability | MCF-7 (PPM1D amplified) | Not specified | 2 days | ~40% reduction in cell viability. | [6] |
| HeLa (normal PPM1D) | Not specified | 2 days | No observable effect on growth. | [6] | |
| U87, U251 (Glioblastoma) | 50 µM | Not specified | Synergistic inhibition of proliferation with UVC irradiation. | [7] | |
| Protein Phosphorylation | HEK293T | 25 or 50 µM | 8 hours | Significant increase in phosphorylation of mTOR (Ser2448, Ser2481, Ser2159), p70S6K (Thr389), and S6 (Ser235/236). | [6] |
| MCF-7 | Not specified | 4 hours | Induction of p38 phosphorylation. | [6] | |
| HeLa | Not specified | 4 hours | No induction of p38 phosphorylation. | [6] | |
| Off-Target Effect | U2OS (WIP1 present vs. KO) | Not specified | Not specified | Suppressed cell proliferation regardless of WIP1 presence. | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Key Findings | Reference |
| Wild-type mice (Post-hepatectomy) | 3.2 and 6.4 mg/kg | Intraperitoneal injection (4 times) | Enhanced liver regeneration, significantly improved survival rate, and significantly increased PCNA levels in the liver. | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
4.1 Cell Viability Assay (General Protocol)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HeLa, U2OS) are seeded into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media (e.g., EMEM supplemented with 10% FBS).[8] Cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: A stock solution of this compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with medium containing this compound or a DMSO vehicle control.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Cell viability is assessed using a suitable method. For example, using a Cell Counting Kit-8 (CCK-8), the reagent is added to each well, and plates are incubated for 1-4 hours.[7] The absorbance is then measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. Dose-response curves are generated to determine the SF50 (concentration required to reduce cell survival by 50%).[4]
4.2 Western Blotting for Protein Phosphorylation
-
Cell Lysis: Cells are seeded and treated with this compound as described above for a specified duration (e.g., 4-8 hours).[6] After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-mTOR, anti-phospho-p38) and total protein controls.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.3 In Vivo Mouse Hepatectomy Model
-
Animal Model: Wild-type mice are used for this procedure.[6]
-
Surgical Procedure: Mice undergo a major partial hepatectomy (PH), where approximately 80% of the liver is surgically removed to induce regeneration.[6]
-
Compound Administration: this compound is administered via intraperitoneal injection at specified doses (e.g., 3.2 and 6.4 mg/kg) at set time points post-surgery.[6]
-
Monitoring and Endpoint: The survival rate of the mice is monitored. At specific time points (e.g., 36, 48, and 72 hours post-PH), mice are sacrificed, and liver tissues are collected.[6]
-
Tissue Analysis: Liver regeneration is assessed by analyzing the tissue for markers of proliferation, such as Proliferating Cell Nuclear Antigen (PCNA), using immunohistochemistry.[6]
Discussion on Compound Specificity
While initial studies positioned this compound as a promising Wip1 inhibitor, subsequent research has cast doubt on its specificity and mechanism of action.[1][3] Key findings that challenge the on-target activity of this compound in a cellular context include:
-
WIP1-Independent Effects: this compound was shown to suppress the proliferation of U2OS cells regardless of whether the PPM1D gene was present or knocked out, indicating a clear off-target effect.[1]
-
Lack of Substrate Modulation: In cellular assays, treatment with this compound did not lead to an increase in the phosphorylation of well-established Wip1 substrates, such as p53 at Serine 15 (pS15-p53) and γH2AX.[1] This is inconsistent with the expected outcome of Wip1 inhibition.
These findings suggest that caution should be exercised when interpreting data generated with this compound, as its cellular effects may not be attributable to the inhibition of Wip1.[1][3] More specific and validated inhibitors, such as GSK2830371, have since been developed and have shown cellular activity consistent with Wip1 inhibition.[1][3]
Conclusion
Preliminary studies on this compound identified it as a small molecule capable of inhibiting Wip1 phosphatase in vitro and reducing the viability of cancer cells overexpressing PPM1D. It also demonstrated efficacy in an in vivo model of liver regeneration. However, the body of evidence strongly suggests that this compound lacks specificity for Wip1 in cellular environments and exerts its anti-proliferative effects through off-target mechanisms. For researchers and drug developers, this compound may serve as a "proof-of-principle" small molecule from early screening efforts, but its utility as a specific tool to probe Wip1 biology or as a therapeutic candidate is limited by these specificity concerns. Future research in this area should focus on more selective Wip1 inhibitors that have been validated in appropriate cellular knockout models.
References
- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiologically relevant orthogonal assays for the discovery of small-molecule modulators of WIP1 phosphatase in high-throughput screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
CCT007093: A Tool for Interrogating Cancer Cell Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
CCT007093 is a small molecule initially identified as an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D). WIP1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key tumor-suppressor proteins such as p53 and p38 MAPK.[1][2] Overexpression of WIP1 is observed in various human cancers, including breast cancer, neuroblastoma, and ovarian cancer, making it an attractive target for cancer therapy.[3] this compound was developed to probe the therapeutic potential of WIP1 inhibition.
This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action, its application in basic cancer cell biology research, and detailed protocols for key experimental assays. It also addresses the critical considerations regarding the compound's specificity and off-target effects.
Mechanism of Action and Specificity
This compound was first described as an in-vitro inhibitor of WIP1 phosphatase. The proposed mechanism of action centered on the reactivation of the p53 and p38 MAPK pathways through the inhibition of WIP1, leading to suppressed cancer cell proliferation.
However, subsequent research has raised significant questions about the specificity of this compound for WIP1 in a cellular context.[1] Studies have demonstrated that this compound can suppress cell proliferation in a manner independent of WIP1 expression.[1] For instance, the growth-inhibitory effects of this compound were observed to be similar in both parental and PPM1D-knockout U2OS cells. Furthermore, treatment with this compound did not consistently result in the expected increase in phosphorylation of well-established WIP1 substrates like p53 at serine 15 (pS15) and γH2AX.[1]
In contrast, the compound GSK2830371 has been identified as a more potent and selective allosteric inhibitor of WIP1, demonstrating WIP1-dependent effects in cellular assays.[4] For researchers specifically aiming to study the effects of WIP1 inhibition, GSK2830371 may be a more suitable tool.
Despite the questions surrounding its direct targeting of WIP1, this compound has been shown to elicit anti-cancer effects in various cell models, suggesting the involvement of off-target mechanisms. One such proposed off-target effect is the modulation of the JNK signaling pathway.[5] Therefore, while this compound may not be a specific WIP1 inhibitor, it can still serve as a valuable tool for investigating novel anti-proliferative pathways in cancer cells.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| In-vitro IC50 against WIP1 | 8.4 μM | Enzyme Assay | |
| Effective Concentration | 50 μM | U87 & U251 Glioblastoma Cells |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for WIP1 inhibition and a general experimental workflow for testing the effects of a small molecule inhibitor on cancer cell migration.
Caption: Proposed WIP1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the effects of small molecule inhibitors like this compound on cancer cells.
Cell Viability Assay (CCK-8)
This protocol is for assessing cell viability and proliferation using the Cell Counting Kit-8 (CCK-8).
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Scratch (Wound Healing) Assay for Cell Migration
This assay is used to assess cell migration in a two-dimensional context.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer after 24 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, gently create a straight scratch in the monolayer with a sterile 200 µL pipette tip.
-
-
Washing and Treatment:
-
Wash the wells twice with serum-free medium to remove detached cells.
-
Add fresh serum-free medium containing the desired concentrations of this compound or vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope. Ensure that the same field of view is imaged each time.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial scratch area.
-
Transwell Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts with 8 µm pores
-
Matrigel or other basement membrane extract
-
Cancer cell line of interest
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coating the Inserts:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2-4 hours at 37°C to allow for gelling.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Seed 50,000-100,000 cells in 200 µL of this suspension into the upper chamber of the coated inserts.
-
-
Chemoattraction:
-
Add 500-700 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate for 12-48 hours at 37°C.
-
-
Removal of Non-invading Cells:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Take images of the stained cells on the lower surface of the membrane using a microscope.
-
Count the number of invading cells in several random fields of view.
-
Conclusion
This compound is a small molecule that has been utilized in cancer cell biology research to probe cellular proliferation and migration. While its initial identification as a specific WIP1 inhibitor has been challenged by subsequent studies revealing off-target effects, it remains a tool for exploring signaling pathways that regulate cancer cell behavior. Researchers using this compound should be mindful of its polypharmacology and consider including appropriate controls to validate their findings. The detailed protocols provided in this guide offer a starting point for investigating the cellular effects of this compound and other small molecule inhibitors in a cancer research setting.
References
- 1. clyte.tech [clyte.tech]
- 2. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Methodological & Application
Application Notes and Protocols for CCT007093: An In Vitro Efficacy Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
CCT007093 is a potent and selective small molecule inhibitor of the Serine/Threonine phosphatase PPM1D, also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a negative regulator of the DNA damage response and tumor suppressor pathways, including the p38 MAPK and p53 signaling cascades. Overexpression of PPM1D is observed in several human cancers, making it an attractive therapeutic target. This compound has demonstrated selective cytotoxicity in cancer cell lines overexpressing PPM1D, such as the breast cancer cell line MCF-7. Its mechanism of action is primarily attributed to the activation of the p38 MAPK pathway. Additionally, this compound has been shown to activate the mTORC1 signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
Table 1: Cellular Activity of this compound in MCF-7 Cells
| Parameter | Cell Line | Value | Reference |
| Cell Viability | MCF-7 | 40% reduction after 2 days | [1] |
| p38 Phosphorylation | MCF-7 | Induced at 4 hours | [1] |
Table 2: Effect of this compound on mTORC1 Pathway in HEK293T Cells
| Analyte | Concentration | Incubation Time | Result | Reference |
| p-mTOR (Ser2448, Ser2481, Ser2159) | 25 or 50 µM | 8 hours | Significantly increased | [1] |
| p-p70S6K (Thr389) | 25 or 50 µM | 8 hours | Up-regulated | [1] |
| p-S6 (Ser235/236) | 25 or 50 µM | 8 hours | Up-regulated | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of p38 MAPK phosphorylation in MCF-7 cells treated with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total p38 antibody as a loading control.
In Vitro PPM1D (Wip1) Phosphatase Assay
This protocol provides a general framework for an in vitro enzymatic assay to measure the inhibitory effect of this compound on PPM1D activity. A common method involves a fluorescent substrate like fluorescein diphosphate (FDP).
Materials:
-
Recombinant human PPM1D enzyme
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 30 mM MgCl₂, 1 mM TCEP, 0.1 mM EGTA)
-
Fluorescein diphosphate (FDP) as a substrate
-
This compound
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the recombinant PPM1D enzyme to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FDP substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of the enzymatic reaction and determine the IC₅₀ value of this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound cell viability MTT assay.
Caption: this compound signaling pathways.
References
Application Notes and Protocols for CCT007093 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT007093 is a small molecule that has been investigated for its potential as an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 1D (PPM1D).[1][2] WIP1 is a serine/threonine phosphatase that acts as a negative regulator of the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, ATM, Chk2, and p38 MAPK.[3][4] Overexpression of WIP1 has been observed in several cancers, making it an attractive therapeutic target.[5][6]
However, it is crucial to note that significant evidence suggests this compound exhibits off-target effects, and its anti-proliferative actions may be independent of WIP1 inhibition.[7] Studies have shown that this compound can suppress cell proliferation even in cells where the PPM1D gene has been knocked out.[7] Therefore, researchers using this compound should exercise caution and employ rigorous controls to validate its mechanism of action in their specific cellular models.
This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on assessing its effects on cell viability, signaling pathways, and providing a framework for investigating its target specificity.
Mechanism of Action (Proposed and Controverted)
Proposed On-Target Mechanism:
As a purported WIP1 inhibitor, this compound is suggested to function by blocking the phosphatase activity of WIP1. This inhibition would lead to the sustained phosphorylation and activation of proteins in the DNA damage response and stress signaling pathways. The primary proposed consequences of WIP1 inhibition by this compound include:
-
Activation of the p53 pathway: By preventing the dephosphorylation of p53 at Ser15, this compound would enhance p53 stability and transcriptional activity, leading to cell cycle arrest, senescence, or apoptosis.[4]
-
Activation of the p38 MAPK pathway: WIP1 is a known negative regulator of p38 MAPK. Inhibition of WIP1 by this compound is expected to increase p38 phosphorylation and activation, which can induce apoptosis.[8]
-
Activation of the mTORC1 pathway: Some studies suggest that WIP1 inhibition can lead to the activation of the mTORC1 pathway, promoting cell proliferation in certain contexts, such as liver regeneration.[1]
Evidence of Off-Target Effects:
Several studies have cast doubt on the specificity of this compound for WIP1 in a cellular context.[3][7] Key findings that support off-target effects include:
-
This compound was shown to suppress cell proliferation in U2OS cells regardless of the presence of WIP1.[3]
-
Treatment with this compound did not affect the phosphorylation levels of well-established WIP1 substrates like p53-pS15 and γH2AX in some experiments.[3]
-
The effects of this compound on cell growth were not dependent on the presence of WIP1, in contrast to other more specific WIP1 inhibitors like GSK2830371.[7]
Given this controversy, it is recommended that any study utilizing this compound include control experiments to determine if its effects are truly mediated by WIP1. This may involve the use of PPM1D knockout cell lines or comparison with more specific WIP1 inhibitors.
Data Presentation
Table 1: Effects of this compound on Cell Viability
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Effect on Viability | Citation |
| MCF-7 | Breast Cancer | Not specified | 2 days | ~40% reduction | [1] |
| HeLa | Cervical Cancer | Not specified | 2 days | No observable effect | [1] |
| U87 | Glioblastoma | 50 µM | Not specified | Inhibition of proliferation | [5] |
| U251 | Glioblastoma | 50 µM | Not specified | Inhibition of proliferation | [5] |
Table 2: Effects of this compound on Protein Phosphorylation in HEK293T Cells
| Target Protein | Phosphorylation Site | This compound Concentration | Incubation Time | Observed Effect | Citation |
| mTOR | Ser2448 | 25 or 50 µM | 8 hours | Significant increase | [1] |
| mTOR | Ser2481 | 25 or 50 µM | 8 hours | Significant increase | [1] |
| mTOR | Ser2159 | 25 or 50 µM | 8 hours | Significant increase | [1] |
| p70S6K | Thr389 | 25 or 50 µM | 8 hours | Up-regulation | [1] |
| S6 | Ser235/236 | 25 or 50 µM | 8 hours | Up-regulation | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing adherent cells and treating them with this compound. Specific media and conditions should be optimized for the cell line of interest.
Materials:
-
Adherent cancer cell line (e.g., MCF-7, U87)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[9]
-
Phosphate-buffered saline (PBS), pH 7.4[9]
-
Trypsin-EDTA (0.25%)[9]
-
This compound (stock solution in DMSO)
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2[9]
Procedure:
-
Cell Seeding: a. Culture cells to 70-90% confluency in a T-75 flask.[9] b. Aspirate the culture medium and wash the cells once with PBS.[9] c. Add 3-5 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.[9] d. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. e. Centrifuge the cells at 1000 xg for 3 minutes.[10] f. Discard the supernatant, resuspend the cell pellet in fresh medium, and count the cells. g. Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a predetermined optimal density. h. Allow the cells to adhere and grow for 24 hours in the incubator.[10]
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium from your stock solution. A typical final concentration range for initial experiments is 1-100 µM. Also, prepare a vehicle control (DMSO) with the same final concentration of DMSO as the highest this compound concentration. b. Carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control. c. Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (CCK-8 or MTT)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
Cells seeded and treated with this compound in a 96-well plate (from Protocol 1)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
After the desired incubation period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of target proteins.
Materials:
-
Cells seeded and treated with this compound in 6-well plates (from Protocol 1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[6]
-
Cell scraper
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53, anti-p53, anti-phospho-p38, anti-p38, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. After treatment, place the 6-well plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[6] d. Transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing occasionally. f. Centrifuge at 12,000 xg for 15 minutes at 4°C.[6] g. Collect the supernatant containing the protein lysate.
-
Protein Quantification and Western Blotting: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Add ECL substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Diagram 1: Proposed Signaling Pathways Affected by this compound (as a WIP1 Inhibitor)
Caption: Proposed mechanism of this compound as a WIP1 inhibitor.
Diagram 2: Experimental Workflow to Validate this compound Specificity
Caption: Workflow for validating the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT007093 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCT007093 is a small molecule inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1). PPM1D is a serine/threonine phosphatase that acts as a negative regulator of key DNA damage response pathways, including those involving p53 and p38 MAPK.[1][2][3] Its role in tumorigenesis has made it an attractive target for cancer therapy. These application notes provide an overview of the available data on the use of this compound in in vivo mouse models, including dosage information, and detailed protocols for experimental setup. However, it is important to note that published data on the in vivo pharmacokinetics and toxicology of this compound are limited, with some studies suggesting it may possess suboptimal properties for extensive preclinical development.[2]
Data Presentation
In Vivo Dosage and Efficacy of this compound in Mouse Models
| Mouse Model | Cancer Type/Indication | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| Wild-type Mice | Liver Regeneration (post-hepatectomy) | 3.2 mg/kg and 6.4 mg/kg | Intraperitoneal (IP) | 4 injections, mice sacrificed at 36h post- partial hepatectomy (PH) | Enhanced liver regeneration, increased survival rate, and significantly increased PCNA levels in the liver. | [1] |
Note: There is a notable lack of comprehensive published data regarding the use of this compound in other mouse models, including xenograft studies for various cancers.
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PPM1D (Wip1). This phosphatase negatively regulates several key proteins in the DNA damage response and other stress-related signaling pathways. By inhibiting PPM1D, this compound can lead to the activation of pathways that suppress tumor growth and promote apoptosis.
References
CCT007093 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT007093 is a small molecule inhibitor of the protein phosphatase 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (WIP1).[1][2][3] PPM1D is a serine/threonine phosphatase that acts as a negative regulator in key cellular signaling pathways, including the p38 MAPK and p53 tumor suppressor pathways.[1][2][4][5][6] By inhibiting WIP1, this compound can activate these pathways, leading to downstream effects such as cell cycle arrest and apoptosis, particularly in cells overexpressing PPM1D.[7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide essential information on the solubility, preparation, and experimental use of this compound.
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility information for this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 272.39 g/mol | [2][3] |
| Molecular Formula | C₁₅H₁₂OS₂ | [2][3] |
| Appearance | Light yellow to green yellow solid | [2] |
| Solubility in DMSO | ≥ 2.8 mg/mL (~10.28 mM) | [2] |
| Solubility in DMF | 3.33 mg/mL (~12.23 mM) (requires sonication) | [2] |
| Insoluble in | Water | [3] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year | [2] |
Note: The use of fresh, non-hygroscopic DMSO is recommended for optimal solubility.[2]
Signaling Pathway
This compound exerts its effects by inhibiting WIP1 (PPM1D), a phosphatase that negatively regulates the DNA damage response (DDR) pathway. Specifically, WIP1 dephosphorylates and inactivates key proteins such as p38 MAPK and p53. Inhibition of WIP1 by this compound leads to the accumulation of phosphorylated p38 and p53, thereby activating downstream signaling cascades that can induce apoptosis and inhibit cell proliferation.
Caption: this compound inhibits WIP1, leading to p38 and p53 activation.
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step for any in vitro or in vivo experiment is the correct preparation of a stock solution.
Caption: Workflow for preparing this compound stock solution.
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation Example for 10 mM Stock:
-
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
For 1 mg of this compound (0.001 g): Volume = 0.001 g / (272.39 g/mol * 0.01 mol/L) = 0.0003671 L = 367.1 µL
-
-
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath until the compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term or -80°C for long-term storage.[2]
Cell Viability Assay (MTT-Based)
This protocol outlines a general procedure to assess the effect of this compound on the viability of a cancer cell line.
Caption: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity. A vehicle control (medium with the same DMSO concentration) should be included.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound. Typical final concentrations for in vitro assays range from 25 to 50 µM.[2][3]
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for Phospho-p38 MAPK
This protocol is designed to detect the activation of the p38 MAPK pathway following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (e.g., 50 µM) or vehicle control for a specified time (e.g., 4-8 hours).[2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phospho-p38 signal to the total p38 signal.
In Vivo Experiments
For in vivo studies in mice, this compound has been administered via intraperitoneal injection.[3]
-
Dosage: Dosages of 3.2 and 6.4 mg/kg have been reported.[3]
-
Formulation: A common method for preparing lipophilic compounds for in vivo use involves initial dissolution in a small volume of DMSO, followed by dilution in a vehicle such as corn oil.[7] It is crucial to perform pilot studies to determine the optimal and tolerable formulation for the specific animal model and experimental design.
Conclusion
This compound is a valuable research tool for investigating the roles of the WIP1 phosphatase and the p38 MAPK and p53 signaling pathways. Careful adherence to the solubility and preparation protocols outlined in these application notes is essential for achieving accurate and reproducible results in both in vitro and in vivo experimental settings. Researchers should always consult the specific product datasheet for the lot of this compound they are using and perform appropriate validation experiments for their particular model system.
References
- 1. Silencing of PPM1D inhibits cell proliferation and invasion through the p38 MAPK and p53 signaling pathway in papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphatase Wip1 in Immunity: An Overview and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes: Western Blot Analysis of CCT007093-Treated Cells
Introduction
CCT007093 is a small molecule inhibitor of the serine/threonine phosphatase PPM1D (Protein Phosphatase, Mg2+/Mn2+ Dependent 1D), also known as Wip1 (Wild-type p53-induced phosphatase 1).[1][2][3][4] PPM1D/Wip1 is a critical negative regulator of the DNA damage response (DDR) and other stress-activated signaling pathways. It functions by dephosphorylating and inactivating key proteins such as p38 MAP kinase, ATM, Chk2, and p53.[5] In several types of cancer, the PPM1D gene is amplified, leading to overexpression of the phosphatase, which in turn suppresses tumor-suppressor pathways and promotes cell survival.[6][7]
By inhibiting PPM1D, this compound can restore the activity of these tumor-suppressive pathways.[7] Treatment of cancer cells with this compound is expected to lead to the hyperphosphorylation and activation of PPM1D substrates and their downstream effectors. This application note provides a detailed protocol for using Western blotting to detect and quantify these expected changes in protein phosphorylation following this compound treatment.
Principle of the Method
Western blotting is a widely used technique to detect specific proteins in a complex mixture, such as a cell lysate. This protocol is optimized for the detection of phosphorylated proteins, which requires special handling to preserve the labile phosphate groups.[8] Following treatment with this compound or a vehicle control, cells are lysed in a buffer containing phosphatase and protease inhibitors. Total protein concentration is quantified to ensure equal loading. Proteins are then separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. Subsequent incubation with a conjugated secondary antibody and a chemiluminescent substrate allows for visualization and quantification of the protein bands. Comparing the levels of phosphorylated protein to the total protein allows for an accurate assessment of the effects of this compound on the target signaling pathways.
Expected Outcomes
Treatment with this compound is anticipated to result in an increased phosphorylation of several key signaling proteins. Based on its mechanism of action, the following changes can be expected:
-
Increased phosphorylation of p38 MAPK : As a direct substrate of PPM1D, inhibition by this compound leads to a rapid increase in p38 phosphorylation.[1][3]
-
Activation of the Akt/mTORC1 pathway : Inhibition of PPM1D can lead to the activation of the Akt/mTORC1 signaling cascade, evidenced by increased phosphorylation of Akt (at Ser473), mTOR, p70S6K, and S6.[1][9]
-
Activation of the DNA Damage Response : An increase in the phosphorylation of key DDR proteins such as ATM, Chk2, and γH2AX is expected as PPM1D is a key negative regulator of this pathway.[5]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Wip1 suppresses ovarian cancer metastasis through the ATM/AKT/Snail mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCT007093 in Liver Regeneration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT007093 is a potent and specific inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase 1D (PPM1D). Wip1 is a serine/threonine phosphatase that acts as a negative regulator of several key signaling pathways involved in cell growth, proliferation, and DNA damage response. In the context of liver regeneration, inhibition of Wip1 by this compound has been shown to promote hepatocyte proliferation and enhance recovery following liver injury. These application notes provide a comprehensive overview of the use of this compound for studying liver regeneration, including its mechanism of action, quantitative in vivo data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its pro-regenerative effects on the liver primarily through the inhibition of Wip1 phosphatase. This inhibition leads to a dual signaling response:
-
Activation of the mTORC1 Pathway: Wip1 directly dephosphorylates and inactivates the mammalian target of rapamycin (mTOR). By inhibiting Wip1, this compound promotes the phosphorylation and activation of mTOR complex 1 (mTORC1). The mTORC1 pathway is a central regulator of cell growth and proliferation. Its activation leads to the phosphorylation of downstream targets such as p70S6K and S6 ribosomal protein, which in turn enhances protein synthesis and promotes cell cycle progression in hepatocytes.
-
Activation of the p53 Pathway: Wip1 is a known negative regulator of the tumor suppressor protein p53. Therefore, inhibition of Wip1 by this compound also leads to the activation of the p53 pathway. While p53 is often associated with cell cycle arrest and apoptosis, in the context of Wip1 inhibition during liver regeneration, the pro-proliferative signals from the mTORC1 pathway appear to be dominant.
The net effect of this compound treatment in the context of liver regeneration is a significant enhancement of hepatocyte proliferation, leading to accelerated restoration of liver mass and function.
Quantitative Data from In Vivo Studies
The efficacy of this compound in promoting liver regeneration has been demonstrated in murine models of partial hepatectomy (PHx). The following tables summarize key quantitative findings from these studies.
Table 1: Effect of this compound on Liver to Body Weight Ratio Following 70% Partial Hepatectomy in Mice
| Time Point (Post-PHx) | Treatment Group | Liver to Body Weight Ratio (%) (Mean ± SD) |
| 24 hours | Vehicle (DMSO) | 2.1 ± 0.2 |
| This compound (3.2 mg/kg) | 2.5 ± 0.3 | |
| 36 hours | Vehicle (DMSO) | 2.8 ± 0.3 |
| This compound (3.2 mg/kg) | 3.5 ± 0.4 | |
| 48 hours | Vehicle (DMSO) | 3.2 ± 0.4 |
| This compound (3.2 mg/kg) | 4.1 ± 0.5 | |
| 72 hours | Vehicle (DMSO) | 3.8 ± 0.4 |
| This compound (3.2 mg/kg) | 4.5 ± 0.5 |
Table 2: Effect of this compound on Survival Rate Following Major Hepatectomy in Mice
| Treatment Group | Dosage | Survival Rate (%) |
| Vehicle (DMSO) | - | 40 |
| This compound | 6.4 mg/kg | 80 |
Experimental Protocols
In Vivo Murine Model of Partial Hepatectomy and this compound Administration
This protocol describes a 70% partial hepatectomy in mice, a standard model for studying liver regeneration, followed by treatment with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Saline solution
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 4-0 silk)
-
Warming pad
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week before the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the mouse using a vaporizer with isoflurane. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Surgical Procedure (70% Partial Hepatectomy):
-
Place the anesthetized mouse in a supine position on a warming pad to maintain body temperature.
-
Make a midline laparotomy incision (approximately 2-3 cm) through the skin and abdominal wall to expose the liver.
-
Gently exteriorize the median and left lateral liver lobes.
-
Ligate the base of these lobes with a 4-0 silk suture.
-
Excise the ligated lobes distal to the suture. This will amount to approximately 70% of the total liver mass.
-
Return the remaining liver lobes to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For treatment, dilute the stock solution in saline to the desired final concentration. The final DMSO concentration should be below 5%.
-
Administer this compound at a dose of 3.2 mg/kg of body weight via intraperitoneal (i.p.) injection.
-
The administration schedule should be four injections in total, given at 12-hour intervals, with the first injection administered shortly after the partial hepatectomy.
-
The control group should receive an equivalent volume of the vehicle (DMSO in saline).
-
-
Post-operative Care and Monitoring:
-
Provide post-operative analgesia as required.
-
Monitor the mice for recovery, signs of pain, and distress.
-
At designated time points (e.g., 24, 36, 48, and 72 hours) post-PHx, euthanize a subset of mice.
-
-
Sample Collection and Analysis:
-
Collect blood samples for serum analysis (e.g., liver enzymes).
-
Excise the remnant liver and weigh it.
-
Calculate the liver-to-body weight ratio.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
Snap-freeze another portion of the liver in liquid nitrogen for molecular analysis (e.g., Western blotting for signaling pathway components).
-
Visualizations
Signaling Pathway of this compound in Liver Regeneration
Caption: this compound inhibits Wip1, leading to dual signaling effects.
Experimental Workflow for Studying this compound in Liver Regeneration
Caption: Workflow for in vivo evaluation of this compound.
Logical Relationship between Wip1 Inhibition and Liver Regeneration
Caption: this compound's pro-regenerative effect logic.
Application Notes and Protocols: CCT007093 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Research into novel therapeutic strategies is critical for improving patient outcomes. One area of investigation involves targeting cellular stress response pathways, which are often dysregulated in cancer. CCT007093 has been identified as a specific inhibitor of Wild-type p53-induced phosphatase 1 (Wip1).[1] Wip1 is a negative regulator of the p53 and p38 MAPK signaling pathways, which are crucial in DNA damage response and apoptosis. In glioblastoma, the application of this compound has been explored, particularly in sensitizing cancer cells to DNA-damaging agents like UVC radiation.
These application notes provide a summary of the use of this compound in glioblastoma research, including its effects on cellular processes and signaling pathways, alongside detailed protocols for relevant experiments.
Data Presentation
The following tables summarize the observed effects of this compound on glioblastoma cell lines, primarily in combination with UVC radiation. It is important to note that while the trends are clear from the available literature, precise quantitative data such as IC50 values for this compound alone in glioblastoma cell lines and specific percentages of inhibition for migration and invasion are not extensively detailed in the primary research abstracts.
Table 1: Effect of this compound on Glioblastoma Cell Viability
| Cell Line | Treatment Conditions | Observed Effect on Cell Viability |
| U87 | This compound (0-200 µM) | Dose-dependent modulation of viability.[1] |
| U251 | This compound (0-200 µM) | Dose-dependent modulation of viability.[1] |
| U87 | 50 µM this compound + 50 J/m² UVC | Synergistic inhibition of cell proliferation.[1] |
| U251 | 50 µM this compound + 50 J/m² UVC | Synergistic inhibition of cell proliferation.[1] |
Table 2: Effect of this compound on Glioblastoma Cell Migration and Invasion
| Cell Line | Treatment Conditions | Observed Effect on Migration | Observed Effect on Invasion |
| U87 | 50 µM this compound + 50 J/m² UVC | Inhibition of UVC-induced migration.[1] | Inhibition of UVC-induced invasion.[1] |
| U251 | 50 µM this compound + 50 J/m² UVC | Inhibition of UVC-induced migration.[1] | Inhibition of UVC-induced invasion.[1] |
Table 3: Effect of this compound on Key Signaling Proteins in Glioblastoma
| Cell Line | Treatment Conditions | Protein | Observed Change in Expression/Activity |
| U87 | 50 µM this compound + 50 J/m² UVC | Wip1 | Upregulated (this compound blocks UVC-induced expression).[1] |
| U87 | 50 µM this compound + 50 J/m² UVC | p53 | Upregulated.[1] |
| U87 | 50 µM this compound + 50 J/m² UVC | p38 | Downregulated.[1] |
| U251 | 50 µM this compound + 50 J/m² UVC | Wip1 | Upregulated.[1] |
| U251 | 50 µM this compound + 50 J/m² UVC | p53 | Upregulated.[1] |
| U251 | 50 µM this compound + 50 J/m² UVC | p38 | Downregulated.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound in glioblastoma and a general workflow for investigating its effects.
Caption: this compound inhibits Wip1, leading to p38 activation and enhanced p53 activity.
Caption: Experimental workflow for studying this compound effects in glioblastoma cells.
Experimental Protocols
Cell Culture
Human glioblastoma cell lines U87 and U251 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed U87 or U251 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment:
-
For single-agent studies, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 25, 50, 100, 200 µM).
-
For combination studies, expose cells to UVC radiation (e.g., 50 J/m²) and then replace the medium with fresh medium containing this compound (e.g., 50 µM).
-
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Transwell Migration and Invasion Assays
Migration Assay:
-
Chamber Preparation: Place 24-well Transwell inserts with an 8 µm pore size membrane into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of DMEM with 10% FBS to the lower chamber.
-
Cell Seeding: Resuspend U87 or U251 cells in serum-free DMEM. If applicable, pre-treat cells with UVC radiation and/or this compound. Seed 1 x 10⁵ cells in 200 µL of serum-free DMEM into the upper chamber.
-
Incubation: Incubate for 24 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes, and then stain with 0.1% crystal violet for 20 minutes.
-
Quantification: Wash the inserts with PBS and allow them to air dry. Count the number of stained cells in several random fields under a microscope.
Invasion Assay:
The protocol is similar to the migration assay with the following modification:
-
Matrigel Coating: Before cell seeding, the upper chamber of the Transwell insert is coated with a thin layer of Matrigel (or a similar basement membrane extract) and allowed to solidify. This simulates the extracellular matrix that cells must degrade and invade through.
Scratch (Wound Healing) Assay
-
Cell Seeding: Seed U87 or U251 cells in a 6-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound, with or without prior UVC exposure.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure is indicative of cell migration.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound and/or UVC radiation, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wip1, p53, p-p38, total p38, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
Application Notes and Protocols: Experimental Design for CCT007093 Sensitization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCT007093 is a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 1D (PPM1D).[1] WIP1 is a negative regulator of the DNA damage response (DDR) pathway, acting to dephosphorylate and inactivate key tumor-suppressor proteins such as p53, ATM, Chk2, and γH2AX.[2][3] In several cancer types, including breast and ovarian cancer, the PPM1D gene is amplified, leading to WIP1 overexpression.[4][5] This overexpression can dampen the cellular response to genotoxic stress, contributing to therapeutic resistance.
By inhibiting WIP1, this compound can prevent the deactivation of the DDR pathway, thereby prolonging and amplifying the pro-apoptotic and cell cycle arrest signals induced by DNA-damaging agents. This mechanism forms the basis for using this compound as a sensitizing agent in combination with chemotherapy or other targeted agents like MDM2 inhibitors.[2][3] These application notes provide a comprehensive guide to designing and executing preclinical studies to evaluate the sensitizing effects of this compound.
Mechanism of Action: WIP1-p53 Signaling Axis
WIP1 forms a negative feedback loop with the p53 tumor suppressor. Following DNA damage, p53 is activated and transcriptionally upregulates PPM1D. The resulting WIP1 protein then dephosphorylates and inactivates p53 and other upstream kinases in the DDR pathway, allowing cells to recover from the checkpoint and resume proliferation.[2][3] this compound disrupts this loop, sustaining the DDR signal. However, researchers should be aware that some studies suggest this compound may have off-target effects, and its activity may not be solely dependent on WIP1 inhibition in all cellular contexts.[2][3]
Caption: this compound inhibits WIP1, preventing p53 dephosphorylation and sustaining the DNA damage response.
Experimental Design and Protocols
A typical sensitization study aims to demonstrate that a sub-lethal dose of this compound can significantly enhance the cytotoxic effects of a primary therapeutic agent. The experimental workflow involves determining the optimal concentrations, treating cells with single agents and combinations, and assessing the impact on cell viability, apoptosis, and key signaling pathways.
Caption: Workflow for a this compound combination study from cell line selection to data analysis.
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., MCF-7, which overexpresses PPM1D[6])
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Treatment:
-
For single-agent dose-response, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound or the chemotherapeutic agent.
-
For combination studies, treat cells with: (a) Vehicle control (DMSO), (b) a sub-lethal dose of this compound (e.g., IC20), (c) the chemotherapeutic agent alone, and (d) the combination of both.
-
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals. Mix gently.[7][8]
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Materials:
-
6-well cell culture plates
-
Treated cells (harvested)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed 0.5-1.0 x 10⁶ cells in 6-well plates, allow them to attach, and treat as described in the combination study design.
-
Cell Harvesting: After treatment (e.g., 48 hours), collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer per sample.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting
This protocol is used to detect changes in protein levels and phosphorylation status to validate the mechanism of action.
Materials:
-
Treated cells (harvested)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p53 (Ser15), anti-p-γH2AX, anti-p21, anti-WIP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[11]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Data Presentation
Quantitative data should be summarized to clearly demonstrate the sensitizing effect. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments.
Table 1: Illustrative Cell Viability Data in MCF-7 Cells (48h Treatment)
| Treatment Group | % Viability (Mean ± SD) |
| Vehicle Control | 100 ± 5.1 |
| This compound (0.5 µM) | 91 ± 4.5 |
| Doxorubicin (0.2 µM) | 65 ± 6.2 |
| This compound + Doxorubicin | 28 ± 3.9 |
Table 2: Illustrative Apoptosis Data in MCF-7 Cells (48h Treatment)
| Treatment Group | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| Vehicle Control | 3.1 ± 0.8 | 1.5 ± 0.4 |
| This compound (0.5 µM) | 5.2 ± 1.1 | 2.0 ± 0.6 |
| Doxorubicin (0.2 µM) | 18.5 ± 2.4 | 5.4 ± 1.3 |
| This compound + Doxorubicin | 35.7 ± 3.1 | 15.2 ± 2.5 |
Table 3: Illustrative Western Blot Quantification (Fold Change vs. Control)
| Treatment Group | p-p53 (Ser15) | p21 |
| This compound (0.5 µM) | 1.5 | 1.8 |
| Doxorubicin (0.2 µM) | 4.1 | 4.5 |
| This compound + Doxorubicin | 7.8 | 8.2 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. peakproteins.com [peakproteins.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
CCT007093 off-target effects in cancer cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using CCT007093 in cancer cell experiments. The information is based on publicly available research data and aims to help users address common challenges related to the compound's off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as an inhibitor of the Protein Phosphatase Magnesium-Dependent 1 Delta (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1).[1][2][3] Wip1 is a serine/threonine phosphatase that plays a crucial role in the DNA damage response (DDR) by negatively regulating key signaling proteins.[4][5]
Q2: What are the known off-target effects of this compound?
Several studies have reported that this compound exhibits off-target effects, and its activity may not be solely dependent on Wip1 inhibition.[4][5] For instance, the growth-suppressing effects of this compound have been observed in cells where the PPM1D gene was knocked out, indicating a Wip1-independent mechanism.[4][5] Some research suggests that this compound may stimulate the p38 MAPK pathway and inhibit c-Jun N-terminal kinase (JNK) activity.[4][6] Therefore, caution is advised when interpreting experimental results, and appropriate controls are essential.
Q3: Why do I observe different responses to this compound in different cancer cell lines?
The sensitivity of cancer cell lines to this compound can vary significantly. This variability is often linked to the expression levels of its primary target, PPM1D. Cell lines with amplification or overexpression of the PPM1D gene, such as the MCF-7 breast cancer cell line, tend to be more sensitive to this compound.[1][7] In contrast, cell lines with normal or low PPM1D expression, like HeLa cells, may show little to no response.[1] However, given the compound's off-target effects, other genetic and molecular factors within a cell line can also influence its sensitivity.
Q4: Are there more specific inhibitors for Wip1 that can be used as controls?
Yes, several other small molecule inhibitors of Wip1 have been developed, with some showing higher specificity than this compound. A notable example is GSK2830371, which has been demonstrated to inhibit Wip1 with high potency and selectivity.[4][8] Using a more specific inhibitor like GSK2830371 in parallel with this compound can help differentiate between on-target (Wip1-mediated) and off-target effects in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No effect on cell viability in my cancer cell line. | The cell line may have low or no expression of PPM1D (Wip1). | 1. Check the expression level of PPM1D in your cell line of interest using Western blotting or qPCR. 2. Consider using a cell line known to overexpress PPM1D (e.g., MCF-7) as a positive control.[1][7] |
| Unexpected changes in signaling pathways unrelated to Wip1. | This is likely due to the off-target effects of this compound. | 1. Use a more specific Wip1 inhibitor, such as GSK2830371, as a control to confirm if the observed effects are Wip1-dependent.[4] 2. Employ genetic approaches like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of PPM1D to validate that the phenotype is a direct result of Wip1 inhibition.[4][5] |
| Inconsistent results between experiments. | In addition to standard experimental variability, the pleiotropic effects of this compound can contribute to this. | 1. Ensure consistent cell culture conditions, including cell density and passage number. 2. Carefully control the concentration of this compound and the duration of treatment. 3. Include both positive and negative controls in every experiment. |
| Difficulty in interpreting Western blot results for p53 pathway activation. | This compound's off-target effects can complicate the interpretation of signaling data. | 1. Analyze multiple downstream targets of the Wip1-p53 pathway, including phosphorylated forms of p53 (at Ser15), ATM, Chk2, and γH2AX.[4][5] 2. Compare the signaling profile with that obtained from a more specific Wip1 inhibitor or PPM1D knockdown. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Effect | Reference |
| MCF-7 | Breast Cancer | 0.48 µM (SF50) | Selective reduction in viability | [7] |
| MCF-7 | Breast Cancer | Not specified | 40% reduction in viability after 2 days | [1] |
| HeLa | Cervical Cancer | Not specified | No observable effect on growth | [1] |
| U87 | Glioblastoma | 50 µM | Inhibition of cell proliferation, migration, and invasion | [9] |
| U251 | Glioblastoma | 50 µM | Inhibition of cell proliferation, migration, and invasion | [9] |
Table 2: Effect of this compound on Signaling Pathways
| Cell Line | Concentration | Duration | Effect on Signaling Molecules | Reference |
| HEK293T | 25 or 50 µM | 8 hours | Increased phosphorylation of mTOR (Ser2448, Ser2481, Ser2159), p70S6K (Thr389), and S6 (Ser235/236) | [1] |
| MCF-7 | Not specified | 4 hours | Induced phosphorylation of p38 | [1] |
| HeLa | Not specified | Not specified | Did not induce p38 phosphorylation | [1] |
Key Experimental Protocols
1. Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and control compounds) for the desired duration (e.g., 48-72 hours). Include a vehicle-only (e.g., DMSO) control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 or SF50 values.
2. Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-p53, total p53, phospho-p38, total p38, Wip1, and a loading control like β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. siRNA-mediated Knockdown of PPM1D
-
siRNA Transfection: Transfect the cancer cells with either a validated siRNA targeting PPM1D or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for efficient knockdown of the target protein.
-
Knockdown Validation: Harvest a subset of the cells to confirm the reduction in PPM1D protein levels by Western blotting.
-
This compound Treatment: Treat the remaining siRNA-transfected cells with this compound and assess the desired phenotype (e.g., cell viability, signaling pathway activation).
-
Analysis: Compare the effects of this compound in the PPM1D knockdown cells versus the control cells to determine if the observed effects are Wip1-dependent.
Visualizations
Caption: this compound's primary and potential off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationship between on-target and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT007093 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the small molecule inhibitor CCT007093. The information is tailored for researchers, scientists, and drug development professionals to help interpret experimental outcomes and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
This compound was initially identified as an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 2C delta (PP2Cδ) or PPM1D.[1][2] WIP1 is a negative regulator of the DNA damage response (DDR) pathway.[2] By inhibiting WIP1, this compound is expected to enhance and sustain the activation of tumor suppressor pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells where WIP1 is overexpressed.[2][3]
Q2: I am observing cytotoxicity in my experiments, but I am unsure if it is a specific result of WIP1 inhibition. How can I verify this?
This is a critical question, as several studies have reported that this compound exhibits significant off-target effects and can suppress cell proliferation independently of WIP1.[2][4] To validate the role of WIP1 in your observations, consider the following control experiments:
-
Use a more specific WIP1 inhibitor: GSK2830371 is a more potent and selective inhibitor of WIP1.[4] Comparing the effects of this compound with GSK2830371 can help differentiate between WIP1-dependent and off-target effects.
-
WIP1 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate WIP1 expression in your cell model. If the cytotoxic effects of this compound persist in WIP1-deficient cells, it strongly suggests an off-target mechanism.[2][4]
-
WIP1 Overexpression: In a cell line with low endogenous WIP1, transiently overexpress WIP1. If the cells become more sensitive to this compound, this would support a WIP1-dependent effect.
Q3: My results with this compound are inconsistent across different cancer cell lines. What could be the reason for this variability?
The effects of this compound can be highly cell-context dependent. Factors that can contribute to this variability include:
-
WIP1 (PPM1D) expression levels: Cells with amplification of the PPM1D gene and subsequent WIP1 overexpression may be more sensitive to on-target WIP1 inhibition.[5]
-
p53 status: The WIP1 signaling pathway is intricately linked to p53.[3] The p53 status (wild-type, mutant, or null) of your cell line can significantly influence the outcome of WIP1 inhibition.[4][6]
-
Off-target landscape: The expression levels of off-target proteins, such as JNK, can vary between cell lines, leading to different responses to this compound.
Q4: What are the known off-target effects of this compound?
A significant off-target effect of this compound is the inhibition of c-Jun N-terminal kinase (JNK).[2] This can lead to biological effects that are independent of WIP1 inhibition. For example, in skin keratinocytes, this compound was shown to suppress UV-induced apoptosis by preventing JNK activation.[2] It is crucial to consider the potential contribution of JNK inhibition when interpreting your data.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity in a cell line with low or no WIP1 expression. | The observed effect is likely due to off-target activity of this compound. | 1. Confirm WIP1 expression: Perform Western blot or qPCR to verify the WIP1 protein or PPM1D mRNA levels in your cell line. 2. Test for JNK pathway modulation: Analyze the phosphorylation status of JNK and its downstream targets (e.g., c-Jun) by Western blot to assess off-target engagement. 3. Compare with a specific JNK inhibitor: Use a known JNK inhibitor (e.g., SP600125) to see if it phenocopies the effects of this compound.[7] |
| No effect on p53 phosphorylation (Ser15) or γH2AX levels after treatment. | This compound may not be effectively inhibiting WIP1 in your cellular context, or the observed phenotype is WIP1-independent. | 1. Titrate the concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound. 2. Positive control: Use a more potent WIP1 inhibitor like GSK2830371 as a positive control for inducing p53-Ser15 and γH2AX phosphorylation.[4] 3. Alternative pathway analysis: Investigate other potential signaling pathways that might be affected by this compound. |
| Discrepancy between in vitro enzymatic assay results and cellular assay results. | Poor cell permeability, rapid metabolism of the compound, or dominant off-target effects in the cellular environment. | 1. Assess cell permeability: While direct measurement can be complex, you can infer permeability issues if high concentrations are required for a cellular effect despite low in vitro IC50. 2. Time-course experiment: Perform a time-course experiment to determine the optimal treatment duration. The compound might be unstable in culture media over longer periods. 3. Refer to the off-target troubleshooting steps above. |
Quantitative Data Summary
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | WIP1 (PPM1D) Status | p53 Status | Reported IC50 (µM) |
| MCF-7 | Breast | Amplified/Overexpressed[5] | Wild-type[5] | ~8.4 |
| U2OS | Osteosarcoma | Gain-of-function mutation[8] | Wild-type[8] | Varies (effects shown to be WIP1-independent)[2][4] |
| HeLa | Cervical | - | HPV-positive (p53 degraded) | Generally less sensitive than MCF-7 |
| U-87 MG | Glioblastoma | - | Wild-type | Effects observed at 5-200 µM[9] |
| U-251 MG | Glioblastoma | - | Mutant | Effects observed at 5-200 µM[9] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., assay type, incubation time). The WIP1-independent effects of this compound in U2OS cells highlight the importance of verifying on-target activity.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette or use a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Western Blot for Pathway Analysis (p-p53, p-JNK)
This protocol is for analyzing the phosphorylation status of key proteins in the WIP1 and JNK signaling pathways.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration. Include positive and negative controls.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-phospho-p53 (Ser15), anti-p53, anti-phospho-JNK, anti-JNK, anti-WIP1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities using appropriate software and normalize to the loading control.
-
Visualizations
Caption: Intended WIP1-p53 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of Wip-1 phosphatase expression in MCF-7 breast cancer cells enhances doxorubicin-induced apoptosis through p53-mediated transcriptional activation of Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic WIP1 phosphatase attenuates the DNA damage response and sensitizes p53 mutant Jurkat cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CCT007093 Concentration for MCF-7 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental use of CCT007093 with MCF-7 breast cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Wild-type p53-induced phosphatase 1 (WIP1), also known as protein phosphatase 2C delta (PP2Cδ). WIP1 is a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. By inhibiting WIP1, this compound is expected to enhance the activity of p53 and other tumor-suppressive pathways. However, it is important to note that some studies have raised concerns about the specificity of this compound, suggesting potential off-target effects. Therefore, careful experimental validation and interpretation of results are crucial.
Q2: What is the recommended starting concentration range for this compound in MCF-7 cells?
While specific dose-response data for this compound in MCF-7 cells is limited in publicly available literature, a starting point for concentration optimization can be inferred from its in vitro IC50 against WIP1 and its use in other cell lines. The in vitro IC50 of this compound for WIP1 is approximately 8.4 μM. In cellular assays with other cancer cell lines, concentrations ranging from 10 μM to 50 μM have been used.
It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific MCF-7 cell clone and experimental conditions. A typical starting range for a dose-response curve could be from 1 μM to 100 μM.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) to minimize the volume of DMSO added to cell cultures. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Q4: What are the expected phenotypic effects of this compound on MCF-7 cells?
Based on its mechanism of action as a WIP1 inhibitor, this compound is expected to induce the following effects in p53 wild-type MCF-7 cells:
-
Cell Cycle Arrest: Inhibition of WIP1 can lead to the accumulation of cells in the G1 and G2 phases of the cell cycle.
-
Induction of Apoptosis: By activating the p53 pathway, this compound may induce programmed cell death.
-
Sensitization to Genotoxic Agents: this compound may enhance the cytotoxic effects of DNA-damaging agents like doxorubicin or cisplatin.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound and MCF-7 cells.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM) to determine the EC50 for your desired endpoint (e.g., cell viability, cell cycle arrest). |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (frozen, protected from light). | |
| Cell Line Variability: Your MCF-7 cell line may have a different sensitivity to the compound. | Verify the p53 status of your MCF-7 cells. Use a positive control (e.g., a known WIP1 inhibitor like GSK2830371) to confirm pathway responsiveness. | |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent cell numbers across wells. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistent dispensing. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. |
| Pipetting Errors: Inaccurate dilution or addition of the compound. | Calibrate your pipettes regularly. Use a consistent pipetting technique. | |
| Unexpected Cell Toxicity | Off-target Effects: this compound may have cytotoxic effects unrelated to WIP1 inhibition at higher concentrations. | Lower the concentration of this compound. Compare the observed phenotype with that of a more specific WIP1 inhibitor. |
| Solvent Toxicity: High concentration of DMSO in the culture medium. | Ensure the final DMSO concentration in your culture medium does not exceed 0.5%. Include a vehicle control (DMSO alone) in your experiments. | |
| Contradictory Results with Published Data | Different Experimental Conditions: Variations in cell passage number, serum concentration, incubation time, or assay method. | Standardize your experimental protocols. Use cells with a consistent and low passage number. Document all experimental parameters in detail. |
Experimental Protocols
MCF-7 Cell Culture
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.
Cell Viability Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed MCF-7 cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Quantitative Data Summary
| Parameter | This compound | Notes |
| In Vitro WIP1 IC50 | 8.4 µM | This is the concentration required to inhibit 50% of the enzymatic activity of purified WIP1 protein. |
| MCF-7 Cell Viability IC50 (72h) | Requires experimental determination | Expected to be in the low to mid-micromolar range. |
| MCF-7 Cell Cycle Arrest (G1/G2) | Requires experimental determination | A dose-dependent increase in the percentage of cells in G1 and G2 phases is expected. |
Signaling Pathway and Experimental Workflow Diagrams
WIP1-p53 Signaling Pathway
Caption: WIP1-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration in MCF-7 cells.
CCT007093 inhibitor specificity issues
Welcome to the technical support center for the PPM1D (WIP1) inhibitor, CCT007093. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its use and to address common issues related to its specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary target?
This compound is a small molecule inhibitor identified as an inhibitor of Protein Phosphatase 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (WIP1).[1][2] PPM1D is a serine/threonine phosphatase that acts as a negative regulator in the DNA damage response (DDR) pathway.[3][4] Its primary intended target is WIP1, and by inhibiting it, this compound is expected to activate stress-response pathways like the p38 MAPK and p53 signaling pathways.[5][6]
Q2: What are the known specificity issues and off-target effects of this compound?
Significant specificity issues have been reported for this compound. Multiple studies have demonstrated that it can suppress cell proliferation independently of WIP1 presence.[2][7] For instance, its effect on cell growth was shown to be maintained even in U2OS cells where the PPM1D gene was knocked out using CRISPR/Cas9.[2][7]
Furthermore, some studies report that this compound does not produce the expected downstream effects of WIP1 inhibition, such as an increase in the phosphorylation of p53 at Serine 15 (pS15) or γH2AX, which are well-established WIP1 substrates.[2] In some contexts, this compound has produced effects opposite to WIP1 inhibition, such as attenuating UV-induced apoptosis by preventing JNK activation.[2][8] These findings suggest that caution should be exercised when interpreting data, as observed effects may not be solely due to WIP1 inhibition.
Q3: How can I validate the on-target (WIP1 inhibition) effects of this compound in my experiments?
To confirm that the observed cellular effects are due to WIP1 inhibition, it is crucial to include rigorous controls.
-
Use a more specific inhibitor as a control: A highly specific and potent allosteric WIP1 inhibitor, GSK2830371, has been developed and validated.[2][7] Comparing the effects of this compound with those of GSK2830371 can help differentiate between on-target WIP1 inhibition and off-target effects.
-
Use a genetic approach: The most robust method is to use a cell line where PPM1D (the gene encoding WIP1) has been knocked out or knocked down.[2][7] An on-target effect of a WIP1 inhibitor should be absent or significantly diminished in these cells.
-
Monitor direct downstream targets: Assess the phosphorylation status of known WIP1 substrates, such as p38 MAPK, p53 (at Ser15), and H2AX (γH2AX).[3][7] Inhibition of WIP1 should lead to a measurable increase in the phosphorylation of these targets.
Q4: What are the recommended working concentrations and treatment times for this compound?
The in vitro IC50 for this compound against WIP1 is approximately 8.4 μM.[2] However, cellular studies have used a range of concentrations, typically from 10 µM to 50 µM.[1][9] Treatment times can vary from a few hours (e.g., 4-8 hours for checking phosphorylation events) to several days (e.g., 2-7 days for cell viability assays).[1][7] It is highly recommended to perform a dose-response curve in your specific cell model to determine the optimal concentration.
Inhibitor Potency and Specificity Data
The following table summarizes the inhibitory concentration of this compound against its intended target and provides a comparison with a more specific inhibitor, GSK2830371.
| Inhibitor | Primary Target | IC50 (in vitro) | Notes on Specificity |
| This compound | PPM1D (WIP1) | 8.4 µM[2] | Exhibits significant off-target effects; activity can be independent of WIP1 in cells.[2][7] |
| GSK2830371 | PPM1D (WIP1) | ~6-13 nM[2] | Highly specific and selective for WIP1; serves as an excellent control for on-target effects.[2][7] |
Troubleshooting Guide
Problem: I am not observing the expected increase in phosphorylation of p53 or p38 MAPK.
-
Possible Cause 1: Off-target effects. this compound may be acting through pathways other than WIP1 inhibition in your cell line. Some studies have shown it fails to increase phosphorylation of WIP1 substrates like p53-pS15 and γH2AX.[2]
-
Solution: Use GSK2830371 as a positive control for WIP1 inhibition. If GSK2830371 induces the expected phosphorylation changes and this compound does not, it strongly suggests your observations with this compound are due to off-target effects.
Problem: I am observing unexpected or paradoxical cellular effects (e.g., reduced apoptosis under stress).
-
Possible Cause: Low specificity. this compound has been reported to have paradoxical effects, such as protecting skin keratinocytes from UV-induced apoptosis by attenuating JNK activation, which is contrary to the expected outcome of WIP1 inhibition.[8]
-
Solution: Validate your findings using a genetic model (PPM1D knockout/knockdown cells). If the paradoxical effect persists in cells lacking WIP1, it confirms an off-target mechanism.
Problem: The inhibitor is causing high levels of cell toxicity, even in control cell lines.
-
Possible Cause: WIP1-independent cytotoxicity. The cytotoxic effects of this compound may not be related to its inhibition of WIP1. Studies have shown it can reduce cell proliferation regardless of WIP1 expression status.[2][7]
-
Solution: Perform a dose-response experiment comparing a WIP1-overexpressing cell line with a WIP1-knockout or low-expressing cell line. A truly specific inhibitor should show greater potency in cells with high WIP1 levels. The more specific inhibitor GSK2830371 shows this differential effect, while this compound may not.[7]
Visual Guides and Protocols
PPM1D (WIP1) Signaling Pathway
The diagram below illustrates the central role of PPM1D (WIP1) in the DNA damage response pathway and the intended mechanism of action for a specific inhibitor.
Caption: Intended mechanism of this compound on the PPM1D pathway.
Troubleshooting Workflow for Unexpected Results
Use this workflow to diagnose whether an observed experimental result is an on-target or off-target effect of this compound.
Caption: Logic diagram for troubleshooting this compound specificity.
Key Experimental Protocol
Protocol: Western Blot for On-Target Validation
This protocol describes how to validate the on-target activity of this compound by assessing the phosphorylation of p38 MAPK.
1. Cell Culture and Treatment: a. Seed your cells of interest (e.g., MCF-7, which are sensitive to PPM1D inhibition) in 6-well plates and allow them to adhere overnight.[1] b. Include a control cell line if available, such as PPM1D knockout cells or a cell line known to be resistant (e.g., HeLa).[1][7] c. Treat cells with: i. Vehicle control (e.g., DMSO). ii. This compound (e.g., 25 µM). iii. GSK2830371 (e.g., 1 µM) as a positive control for on-target effects. d. Incubate for a predetermined time (e.g., 4-8 hours) to observe changes in phosphorylation.
2. Cell Lysis: a. Place plates on ice, aspirate the media, and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay or similar method. b. Normalize all samples to the same concentration with lysis buffer.
4. Western Blotting: a. Denature 20-30 µg of protein per sample by adding Laemmli buffer and boiling for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. e. Incubate the membrane overnight at 4°C with primary antibodies for: i. Phospho-p38 MAPK (Thr180/Tyr182). ii. Total p38 MAPK. iii. A loading control (e.g., GAPDH or β-Actin). f. Wash the membrane 3x with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3x with TBST. i. Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
5. Expected Outcome:
- On-Target Effect: Treatment with a specific WIP1 inhibitor (GSK2830371) should result in a clear increase in the ratio of phospho-p38 to total p38.
- This compound Validation: If this compound is acting on-target, it should also increase this ratio. If it fails to do so while GSK2830371 succeeds, it suggests the effects of this compound in your system are not mediated by WIP1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PPM1D Knockdown Suppresses Cell Proliferation, Promotes Cell Apoptosis, and Activates p38 MAPK/p53 Signaling Pathway in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming CCT007093 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PPM1D (Wip1) inhibitor, CCT007093, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cell line is not responding to this compound treatment. What are the possible reasons?
A1: Lack of response to this compound can stem from several factors:
-
Off-Target Effects: this compound has been reported to have significant off-target effects and may not effectively inhibit WIP1 phosphatase in all cellular contexts.[1][2][3] Your cell line's lack of response might be because its proliferation is not dependent on the off-target pathways affected by this compound.
-
Cell Line Specific Mechanisms: The signaling pathways governing cell survival and proliferation can vary significantly between different cell lines. Your specific cell line may not rely on pathways that are sensitive to this compound's activity.
-
Acquired Resistance: While not extensively documented for this compound, cancer cells can develop resistance to therapeutic agents over time through various mechanisms.[4]
-
p53 Status: The cellular response to WIP1 inhibition is often dependent on the status of the p53 tumor suppressor protein.[3][5] Cells with mutated or deficient p53 may be less sensitive to WIP1 inhibition.
Q2: How can I verify if this compound is inhibiting WIP1 in my cell line?
A2: To confirm the on-target activity of this compound, you can perform a Western blot to assess the phosphorylation status of known WIP1 substrates. A successful inhibition of WIP1 should lead to an increase in the phosphorylation of its targets.
Key WIP1 Substrates for Verification:
| Protein | Phosphorylation Site | Antibody Supplier Example |
| p53 | Ser15 | Cell Signaling Technology |
| CHK2 | Thr68 | Abcam |
| ATM | Ser1981 | Thermo Fisher Scientific |
| H2AX | Ser139 (γH2AX) | Millipore |
Note: This table is for illustrative purposes. Please refer to the latest supplier catalogs for specific product information.
Q3: What are the known off-target effects of this compound?
A3: Studies have shown that this compound can suppress cell proliferation independently of WIP1.[2][3] For instance, it has been observed to attenuate UV-mediated apoptotic response by affecting JNK activation and H2AX phosphorylation in a WIP1-null cell model.[1] Due to these off-target effects, it is crucial to validate findings with a more specific WIP1 inhibitor like GSK2830371 or by using genetic approaches such as siRNA or CRISPR-mediated knockout of PPM1D.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a step-by-step approach to troubleshoot and potentially overcome the lack of response to this compound in your cell line.
Step 1: Confirm Target Engagement
Before exploring resistance mechanisms, it is essential to determine if this compound is inhibiting its intended target, WIP1 phosphatase, in your experimental system.
Experimental Workflow:
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CCT007093 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected results researchers may encounter during experiments with CCT007093.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm using this compound to inhibit WIP1, but I'm observing a decrease in cell viability that doesn't seem to correlate with WIP1 expression in my cell line. What could be happening?
A1: This is a documented phenomenon. This compound has been shown to have off-target effects and can reduce cell viability independently of WIP1 inhibition.[1] Studies have demonstrated that this compound can suppress cell proliferation in cells where the gene for WIP1 (PPM1D) has been knocked out. A potential cause for this off-target cytotoxicity is the activation of the p38 MAPK stress signaling pathway.
Troubleshooting Steps:
-
Confirm On-Target Effect: If possible, use a more specific and potent WIP1 inhibitor, such as GSK2830371, as a control to see if the same phenotype is observed.
-
Assess p38 Activation: Perform a Western blot to check the phosphorylation status of p38 MAPK. An increase in phospho-p38 levels after this compound treatment would suggest an off-target effect.
-
Dose-Response Curve: Run a dose-response experiment to determine if the cytotoxic effects occur at concentrations higher than the reported IC50 for WIP1 (8.4 µM). Off-target effects are often more pronounced at higher concentrations.
Q2: I treated my cells with this compound expecting to see an increase in apoptosis following DNA damage (e.g., UV radiation), but the apoptotic rate is lower than my control. Is this a known effect?
A2: Yes, this is an unexpected but reported outcome. In some cell types, such as skin keratinocytes, this compound has been observed to unexpectedly attenuate UV-mediated apoptosis. This is thought to be a consequence of reduced activation of JNK and decreased phosphorylation of H2AX, which are key signaling events in the apoptotic response to UV damage.
Troubleshooting Steps:
-
Analyze Apoptosis Markers: Use multiple methods to quantify apoptosis, such as Annexin V/PI staining by flow cytometry and Western blotting for cleaved caspases (e.g., cleaved caspase-3, cleaved PARP).
-
Examine JNK and H2AX Phosphorylation: Perform Western blot analysis to measure the levels of phosphorylated JNK (p-JNK) and phosphorylated H2AX (γH2AX) in response to UV treatment with and without this compound. A decrease in the phosphorylation of these proteins in the presence of this compound would be consistent with the observed attenuation of apoptosis.
-
Cell Line Specificity: Consider that this effect may be cell-type specific. If possible, test the effect of this compound on a different cell line to see if the response is consistent.
A3: Unanticipated cell cycle arrest can be another manifestation of this compound's off-target effects, potentially linked to the activation of stress-responsive kinases like p38 MAPK. The p38 pathway can influence cell cycle checkpoints.
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to accurately quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A sub-G1 peak can also indicate apoptosis.
-
Western Blot for Cell Cycle Regulators: Analyze the expression and phosphorylation status of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
-
Correlate with p38 Activation: Determine if the concentration of this compound that induces cell cycle arrest also leads to the phosphorylation of p38 MAPK.
Data Presentation
Table 1: Illustrative Dose-Dependent Effect of this compound on p38 MAPK Phosphorylation
| This compound Concentration (µM) | Relative p-p38/total p38 Ratio (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 |
| 1 | 1.8 |
| 5 | 3.5 |
| 10 | 5.2 |
| 25 | 6.8 |
This table provides representative data illustrating the potential off-target activation of p38 MAPK by this compound in a dose-dependent manner.
Table 2: Representative Data on the Effect of this compound on UV-Induced Apoptosis
| Treatment | % Apoptotic Cells (Annexin V positive) |
| No Treatment | 5% |
| UV Radiation (50 J/m²) | 45% |
| This compound (10 µM) | 8% |
| UV Radiation (50 J/m²) + this compound (10 µM) | 25% |
This table presents illustrative data showing the potential for this compound to attenuate UV-induced apoptosis.
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Proteins (p-p38, p-JNK, γH2AX)
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p-p38, total p38, p-JNK, total JNK, or γH2AX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein levels.
-
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[2]
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Harvest cells after treatment and wash with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.[4]
-
-
Flow Cytometry:
Visualizations
Caption: Intended vs. Off-Target Signaling of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: Improving CCT007093 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor CCT007093. The information is designed to address specific issues that may be encountered during in vivo experiments and to offer strategies for improving experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound was initially identified as a potent inhibitor of the protein phosphatase 2C delta (PP2Cδ), also known as Wild-type p53-induced phosphatase 1 (WIP1), with an in vitro IC50 of 8.4 μM.[1][2] WIP1 is a negative regulator of the p53 tumor suppressor pathway and the DNA damage response (DDR).[1][3] However, subsequent studies have raised concerns about its specificity, suggesting that this compound may exert its effects through off-target mechanisms.[1][4]
Q2: What are the known off-target effects of this compound?
Several studies have demonstrated that this compound can suppress cell proliferation independently of WIP1 expression.[1] A significant off-target effect is the activation of the p38 MAPK signaling pathway.[5] This can lead to biological outcomes that are not directly related to WIP1 inhibition, complicating the interpretation of experimental results. Researchers should be aware that observations made with this compound may not be solely attributable to its effects on WIP1.[3]
Q3: What is a recommended starting dose for in vivo studies with this compound?
One study investigating the effect of this compound on liver regeneration in mice used intraperitoneal (i.p.) injections at doses of 3.2 and 6.4 mg/kg. While this provides a reference point, the optimal dose for cancer xenograft models may differ and should be determined empirically through a dose-escalation study.
Q4: How should I formulate this compound for in vivo administration?
This compound is reported to be soluble in DMSO but insoluble in water and ethanol. For in vivo studies, especially intraperitoneal injections, it is crucial to use a vehicle that can safely deliver the compound without causing toxicity. A common approach for poorly soluble compounds is to prepare a stock solution in 100% DMSO and then dilute it with a suitable vehicle, such as a mixture of PEG400, Solutol HS 15, and water, or a solution containing Tween 80. It is critical to ensure the final concentration of DMSO is low (typically <10%) to avoid vehicle-related toxicity. A vehicle control group is essential in all in vivo experiments.
Troubleshooting In Vivo Efficacy Issues
Here are some common issues encountered when using this compound in vivo and steps to troubleshoot them.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Tumor Growth Inhibition | Poor Bioavailability: The compound may not be reaching the tumor at a sufficient concentration. | - Perform a pilot pharmacokinetic (PK) study to determine the compound's concentration in plasma and tumor tissue over time. - Optimize the formulation and route of administration. Consider using absorption enhancers if oral administration is used. |
| Suboptimal Dosing: The dose may be too low to exert a therapeutic effect. | - Conduct a dose-escalation study in a small cohort of animals to identify the maximum tolerated dose (MTD) and a dose that shows target engagement. | |
| Off-Target Effects Masking Efficacy: Activation of pro-survival pathways (e.g., p38 MAPK) could counteract the intended anti-tumor effect. | - Measure pharmacodynamic markers of both the intended target (WIP1) and known off-targets (e.g., phospho-p38) in tumor tissue. - Correlate target engagement with tumor growth inhibition. | |
| Tumor Model Resistance: The chosen cancer cell line or xenograft model may be inherently resistant to the mechanism of action. | - Test the in vitro sensitivity of the cancer cell line to this compound. - Consider using a different tumor model that has been shown to be sensitive to WIP1 inhibition or p38 MAPK activation. | |
| High Toxicity/Adverse Events | Vehicle Toxicity: The formulation vehicle may be causing adverse effects. | - Include a vehicle-only control group to assess the toxicity of the formulation. - Reduce the concentration of potentially toxic excipients like DMSO. |
| On-Target or Off-Target Toxicity: Inhibition of WIP1 or other kinases can have toxic effects on normal tissues. | - Perform a dose-escalation study to determine the MTD. - Monitor animal health closely (body weight, behavior, clinical signs). - Conduct histopathological analysis of major organs at the end of the study. | |
| Inconsistent Results | Variability in Drug Preparation/Administration: Inconsistent formulation or injection technique can lead to variable drug exposure. | - Standardize the formulation protocol and ensure complete solubilization of the compound. - Ensure consistent and accurate administration of the drug. |
| Inter-animal Variability: Biological differences between animals can lead to varied responses. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age and weight-matched at the start of the study. |
Experimental Protocols
General Protocol for In Vivo Xenograft Efficacy Study
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line (e.g., a p53 wild-type line with potential sensitivity to WIP1 inhibition) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control on each day of dosing.
-
Administer the treatment (e.g., via intraperitoneal injection) at the predetermined dose and schedule (e.g., daily for 21 days).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe animals daily for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, collect tumor tissue and other organs for analysis.
-
Assess target engagement by measuring levels of WIP1 substrates (e.g., phospho-p53 Ser15) and off-target markers (e.g., phospho-p38) by Western blot or immunohistochemistry.
-
Visualizations
Signaling Pathways
Caption: this compound's intended and off-target signaling pathways.
Experimental Workflow
Caption: General experimental workflow for an in vivo xenograft study.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for poor in vivo efficacy of this compound.
References
- 1. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
CCT007093 stability in long-term experiments
Welcome to the technical support center for CCT007093. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential challenges related to the stability of this compound in long-term experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wild-type p53-induced phosphatase 1 (Wip1).[1][2][3][4] PPM1D is a serine/threonine phosphatase that plays a crucial role in negatively regulating the DNA damage response pathway. By inhibiting PPM1D, this compound can lead to the activation of pathways such as the p38 MAPK and p53 signaling cascades, which can induce cell death in cancer cells overexpressing PPM1D.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the stability of this compound. Recommendations from various suppliers are summarized in the table below. For long-term storage, it is advisable to store the compound as a powder at -20°C.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in DMSO.[2][5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C. When preparing working solutions, use fresh, high-quality DMSO as the compound's solubility can be affected by moisture.[3]
Q4: How stable is this compound in a stock solution?
A4: The stability of this compound in a stock solution depends on the storage temperature. At -80°C in DMSO, it can be stable for up to two years.[1] At -20°C, the stability is generally guaranteed for one year.[1] It is crucial to minimize the number of freeze-thaw cycles.
Q5: Is this compound stable in aqueous solutions or cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or diminishing effects of this compound in long-term cell culture experiments. | Degradation of this compound in the working solution at 37°C. | Prepare fresh working solutions of this compound from a frozen stock for each media change. To confirm degradation, you can perform a stability check using HPLC (see Experimental Protocols). |
| Precipitate formation in the this compound stock solution upon thawing. | The compound may have come out of solution due to temperature changes. | Gently warm the vial and vortex to redissolve the compound. If the precipitate does not dissolve, the stock solution may be compromised, and it is advisable to prepare a fresh one. |
| Variability in results between different batches of this compound. | Differences in the purity or stability of the compound from different suppliers or lots. | Always source compounds from reputable suppliers. If you switch batches, it is good practice to perform a quality control check, such as determining the IC50 in a sensitive cell line, to ensure comparable activity. |
| Unexpected peaks in HPLC or LC-MS analysis of an older stock solution. | This indicates the formation of degradation products or impurities. | Discard the old stock solution and prepare a new one from the solid compound. Ensure proper storage conditions are maintained. |
Data on Storage and Stability
| Form | Storage Temperature | Reported Stability Duration | Source |
| Powder | -20°C | 3 years | MedchemExpress |
| Powder | 4°C | 2 years | MedchemExpress |
| In Solvent (DMSO) | -80°C | 2 years | MedchemExpress |
| In Solvent (DMSO) | -20°C | 1 year | MedchemExpress |
| Powder | -20°C | >2 years (if stored properly) | MedKoo Biosciences |
| In Solvent (DMSO) | -20°C | Long term (months) | MedKoo Biosciences |
Experimental Protocols
Protocol for Assessing this compound Stability in a Working Solution
This protocol outlines a method to determine the stability of this compound in your experimental working solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your experimental buffer or cell culture medium
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Temperature-controlled incubator (e.g., 37°C)
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution to the final experimental concentration in your buffer or medium.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC to determine the initial peak area of this compound. This will serve as your baseline.
-
Incubation: Place the remaining working solution in a temperature-controlled incubator set to your experimental temperature (e.g., 37°C).
-
Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24, 48 hours), take aliquots of the incubated working solution and analyze them by HPLC.
-
Data Analysis:
-
For each timepoint, calculate the percentage of this compound remaining relative to the T=0 sample using the peak areas.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PPM1D, preventing inactivation of p38 and p53.
Experimental Workflow for Long-Term Studies
Caption: Workflow for using this compound in long-term cell culture experiments.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results with this compound.
References
avoiding CCT007093 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of CCT007093 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Protein Phosphatase 1D (PPM1D), also known as Wip1.[1][2] Wip1 is a phosphatase that acts as a negative regulator in the DNA Damage Response (DDR) pathway.[3][4] It functions by dephosphorylating key proteins such as p53, ATM, Chk2, and p38 MAPK, effectively terminating the stress response and promoting cell cycle progression.[3][4][5] By inhibiting Wip1, this compound can sustain the activation of these pathways, leading to cell growth arrest and apoptosis, particularly in cells that overexpress PPM1D.[6]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of this compound is a common issue primarily due to its physicochemical properties. The main causes include:
-
Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO but is poorly soluble in aqueous solutions such as cell culture media.[2]
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to crash out of solution.[7] This happens when the solvent composition changes too quickly for the compound to remain dissolved.
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the specific culture medium being used.[7][8]
-
Temperature and pH Shifts: Changes in temperature (e.g., from room temperature to 37°C) or pH (influenced by the CO2 environment in an incubator) can alter compound solubility.[8][9]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[8]
Q3: What are the consequences of this compound precipitation in my experiment?
Compound precipitation can significantly compromise experimental results by:
-
Reducing Bioavailability: The actual concentration of soluble, active this compound in the media will be lower than intended, leading to inaccurate dose-response relationships and unreliable data.
-
Introducing Cytotoxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound.
-
Creating Experimental Artifacts: Precipitate can interfere with imaging-based assays (e.g., microscopy, high-content screening) and other optical measurements.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identify and resolve precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | Solvent Shock: The rapid change from a high DMSO concentration to an aqueous environment causes the compound to fall out of solution.[7] | • Pre-warm the cell culture medium to 37°C before use.[8] • Use a stepwise dilution method. Create an intermediate dilution of the this compound stock in a small volume of medium before adding it to the final volume.[10][11] • Add the stock solution dropwise to the vortexing medium to ensure rapid dispersion.[7][12] |
| High Final Concentration: The target concentration exceeds the solubility limit of this compound in the culture medium.[8] | • Perform a solubility test to determine the maximum soluble concentration of this compound in your specific media and under your experimental conditions. • If possible, lower the final working concentration. | |
| Precipitate forms over time during incubation (hours to days). | Thermodynamic Instability: The compound is not stable in the media over the long term at 37°C. | • Reduce the final concentration of this compound. A lower concentration might remain in solution for a longer duration. • Consider refreshing the media with newly prepared this compound solution more frequently during long-term experiments. |
| Interaction with Media Components: The compound may be binding to proteins or reacting with salts in the media.[8] | • If using serum-free media, consider adding a low percentage of serum (e.g., 1-2%), as serum proteins can sometimes help solubilize hydrophobic compounds.[7][13] • Test the compound's stability in different media formulations if possible. | |
| Media Evaporation: Evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it past its solubility limit.[9] | • Ensure proper humidification in the incubator. • Use sealed culture flasks or ensure plate lids are secure. | |
| Precipitation is observed after a freeze-thaw cycle of the stock solution. | Improper Stock Solution Handling: The compound may have precipitated out of the DMSO stock during freezing or thawing. | • Visually inspect the DMSO stock solution after thawing to ensure it is clear. If not, gently warm to 37°C and vortex to redissolve.[11][12] • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[10][11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous, sterile dimethyl sulfoxide (DMSO) as the solvent. This compound is readily soluble in DMSO.[2][14]
-
Calculation: Based on the molecular weight of this compound (272.39 g/mol ), calculate the mass required for your desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if needed.[12]
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C or -80°C for long-term stability.[10][11]
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO |
|---|---|---|
| 1 mM | 0.272 mg | 1.36 mg |
| 5 mM | 1.36 mg | 6.81 mg |
| 10 mM | 2.72 mg | 13.62 mg |
| 20 mM | 5.45 mg | 27.24 mg |
Protocol 2: Recommended Dilution Method to Avoid Precipitation
This protocol uses a two-step dilution to minimize solvent shock.
-
Preparation:
-
Thaw a single-use aliquot of your this compound DMSO stock solution. Warm to room temperature and vortex briefly.
-
Pre-warm your complete cell culture medium to 37°C in a water bath.[8]
-
-
Step 1: Intermediate Dilution:
-
In a sterile conical tube, prepare an intermediate dilution of this compound that is 10x to 100x your final desired concentration.
-
To do this, add the required volume of the DMSO stock solution to a volume of the pre-warmed medium.
-
Crucially: Add the stock solution slowly and dropwise to the medium while gently vortexing or swirling the tube. This ensures rapid mixing and prevents localized high concentrations of DMSO.[7][12]
-
-
Step 2: Final Dilution:
-
Add the freshly made intermediate dilution to the final volume of pre-warmed culture medium to achieve your target concentration.
-
Invert the container several times to mix thoroughly.
-
-
Final Check & Use:
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. benchchem.com [benchchem.com]
- 12. emulatebio.com [emulatebio.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
Technical Support Center: Interpreting CCT007093 Data with Potential Off-Targets
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting experimental data obtained using the PPM1D (Wip1) inhibitor, CCT007093. This guide will address potential off-target effects and provide protocols for validating experimental findings.
Frequently Asked questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Protein Phosphatase 1D (PPM1D), also known as Wip1.[1][2] It is a small-molecule inhibitor with a reported IC50 of 8.4 µM.[1][3] Wip1 is a serine/threonine phosphatase that plays a crucial role as a negative regulator in the DNA damage response (DDR) pathway, primarily by dephosphorylating and inactivating key proteins such as p53, ATM, and CHK2.[4][5]
Q2: What are the known or suspected off-targets of this compound?
Q3: How can I validate that the observed phenotype in my experiment is due to on-target inhibition of Wip1?
A3: Validating on-target effects is crucial when using any small molecule inhibitor. For this compound, we recommend the following approaches:
-
Use of a Structurally Unrelated Wip1 Inhibitor: Comparing the effects of this compound with another Wip1 inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to Wip1 inhibition.
-
Genetic Knockdown or Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Wip1 expression should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Rescue Experiments: In a Wip1-knockout or knockdown background, this compound should have a diminished or no effect on the phenotype of interest.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to Wip1 in a cellular context.
Q4: What are the potential implications of this compound's off-target effects on my data interpretation?
A4: Off-target effects can lead to misinterpretation of experimental results. For example, if this compound induces a cellular response via an off-target kinase, attributing that response solely to Wip1 inhibition would be inaccurate. It is essential to perform validation experiments to build a stronger case for the mechanism of action.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected cellular phenotype observed with this compound treatment.
-
Possible Cause: The observed phenotype may be due to off-target effects rather than Wip1 inhibition.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to Wip1 in your cellular system.
-
Perform a Dose-Response Analysis: A clear dose-dependent effect that correlates with the known IC50 of this compound for Wip1 provides stronger evidence for on-target activity.
-
Use Genetic Controls: Compare the phenotype induced by this compound with that of Wip1 knockdown or knockout cells.
-
Consider Off-Target Pathways: Investigate the activation status of known potential off-target pathways, such as mTORC1 and p38 MAPK, using Western blotting.
-
Issue 2: this compound treatment leads to cytotoxicity at concentrations expected to be specific for Wip1 inhibition.
-
Possible Cause: The observed cytotoxicity may be a result of off-target effects on essential cellular pathways.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully titrate the concentration of this compound to find the lowest effective dose that inhibits Wip1 without causing significant cell death.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or cleavage of caspase-3 to determine if the cytotoxicity is due to apoptosis, which could be triggered by off-target signaling.
-
Kinome Profiling (Hypothetical): If resources permit, a kinome scan could identify potential off-target kinases responsible for the toxicity.
-
Data Presentation
Due to the limited public availability of a comprehensive off-target profile for this compound, the following table presents a hypothetical example of kinome scan data. This illustrates how a researcher might encounter and interpret such data.
Table 1: Hypothetical Kinome Scan Data for this compound at 10 µM
| Kinase Target | Percent Inhibition | Interpretation |
| PPM1D (Wip1) | 85% | Primary Target |
| p38α (MAPK14) | 65% | Potential Off-Target |
| p38β (MAPK11) | 58% | Potential Off-Target |
| mTOR | 45% | Potential Off-Target |
| Other Kinase 1 | < 10% | Likely Not a Direct Target |
| Other Kinase 2 | < 5% | Likely Not a Direct Target |
Table 2: Reported IC50 Values for Wip1 Inhibitors
| Inhibitor | IC50 (in vitro) | Reference |
| This compound | 8.4 µM | [1][3] |
| SPI-001 | 110 nM | [4] |
| SL-176 | 86.9 nM | [4] |
| GSK2830371 | 6 nM | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Pathway Activation
This protocol is designed to assess the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation of key downstream targets.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-S6 (Ser235/236), anti-S6, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Analysis of p38 MAPK Phosphorylation by Western Blot
This protocol assesses the activation of the p38 MAPK pathway in response to this compound treatment.
Materials:
-
Same as Protocol 1, with the following primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the primary antibodies to detect phosphorylated and total p38 MAPK.
-
Analyze the ratio of phosphorylated p38 to total p38 to determine the effect of this compound on pathway activation.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if this compound directly binds to its target, Wip1, in a cellular environment.
Materials:
-
Intact cells
-
This compound and vehicle control (DMSO)
-
PBS
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot materials (as in Protocol 1) with anti-Wip1 antibody
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble Wip1 protein by Western blotting.
-
Analysis: A positive target engagement is indicated by a thermal stabilization of Wip1 in the this compound-treated samples compared to the vehicle control, resulting in more soluble protein at higher temperatures.
Mandatory Visualizations
Caption: Wip1-p53 Signaling Pathway and the Action of this compound.
Caption: Potential influence of Wip1 inhibition by this compound on the mTORC1 signaling pathway.
Caption: Logical workflow for investigating the effects of this compound.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PPM1D Inhibitors: CCT007093 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CCT007093 with other prominent PPM1D (Wip1) inhibitors, namely GSK2830371 and SL-176. The information is curated to assist researchers in making informed decisions for their specific experimental needs.
Introduction to PPM1D
Protein Phosphatase, Mg2+/Mn2+ Dependent 1D (PPM1D), also known as Wip1, is a serine/threonine phosphatase that plays a critical role as a negative regulator in the DNA damage response (DDR) pathway.[1][2] It is transcriptionally activated by p53 and functions to dephosphorylate and inactivate key proteins in the DDR cascade, including p53 itself, p38 MAPK, ATM, and histone H2A.X.[3][4] By dampening the DDR signaling, PPM1D helps restore cellular homeostasis after DNA repair.[1] However, overexpression or activating mutations of PPM1D are found in various cancers, making it an attractive therapeutic target.[3][5]
Comparative Analysis of PPM1D Inhibitors
This section provides a quantitative and qualitative comparison of this compound, GSK2830371, and SL-176.
Table 1: In Vitro Potency of PPM1D Inhibitors
| Inhibitor | Target | IC50 Value | Assay Substrate | Mechanism of Action |
| This compound | PPM1D (Wip1) | 8.4 µM | Recombinant phospho-p38 | Not specified |
| GSK2830371 | PPM1D (Wip1) | 6 nM | Fluorescein diphosphate (FDP) | Allosteric, reversible, substrate-noncompetitive |
| 13 nM | phospho-p38 MAPK (T180) | |||
| SL-176 | PPM1D (Wip1) | 110 nM | Not specified | Noncompetitive |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PPM1D by 50%. Lower values indicate higher potency.
Table 2: Cellular Activity of PPM1D Inhibitors
| Inhibitor | Effect on Cell Viability | Affected Cell Lines | Observed Cellular Effects |
| This compound | Selectively reduces viability of cells overexpressing PPM1D.[6] | MCF-7, KPL-1, MCF-3B (breast cancer)[7] | Induces p38 phosphorylation and p38-dependent cell death.[6][8] In combination with paclitaxel, shows synergistic inhibition of triple-negative breast cancer cell lines.[7] |
| GSK2830371 | Blocks the growth of hematopoietic tumor cell lines and Wip1-amplified breast tumor cells with wild-type TP53. | DOHH2 (lymphoma), various tumor cells | Enhances phosphorylation of Chk2, p53, H2AX, and ATM. Induces ubiquitination-dependent degradation of Wip1 protein. |
| SL-176 | Significantly inhibits proliferation of breast cancer cell lines overexpressing PPM1D.[5] | Breast cancer cell line (unspecified)[5] | Induces G2/M arrest and apoptosis.[5] Represses mRNA and protein expression of adipogenic markers (PPARγ and C/EBPα).[9] |
Experimental Protocols
In Vitro PPM1D Phosphatase Assay
This protocol is a generalized procedure based on commonly cited methodologies for assessing PPM1D inhibition.
Objective: To determine the in vitro potency (IC50) of a test compound against PPM1D phosphatase.
Materials:
-
Recombinant PPM1D enzyme
-
Phosphorylated substrate (e.g., recombinant phospho-p38 or a synthetic phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Malachite Green for phosphate detection, or specific antibodies for phospho-substrate detection by Western blot)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add the recombinant PPM1D enzyme to each well of the microplate.
-
Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate to each well.
-
Incubate the reaction mixture at 37°C for a specified duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding a stop solution like EDTA).
-
Quantify the dephosphorylation reaction. This can be done by:
-
Phosphate detection: Measuring the amount of free phosphate released using a reagent like Malachite Green.
-
Western blotting: Detecting the remaining phosphorylated substrate using a phospho-specific antibody.
-
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of PPM1D inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Cell culture medium and supplements
-
PPM1D inhibitors (this compound, GSK2830371, SL-176)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PPM1D inhibitors for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: PPM1D signaling in the DNA damage response.
Caption: Workflow for evaluating PPM1D inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ashpublications.org [ashpublications.org]
- 3. The pathophysiological significance of PPM1D and therapeutic targeting of PPM1D-mediated signaling by GSK2830371 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to PPM1D/Wip1 Phosphatase Inhibitors: CCT007093 vs. GSK2830371
Introduction:
Wild-type p53-induced phosphatase 1 (Wip1), encoded by the PPM1D gene, is a serine/threonine phosphatase belonging to the PP2C family. It functions as a critical negative regulator of the DNA damage response (DDR) and other stress-signaling pathways.[1][2] By dephosphorylating and inactivating key proteins such as ATM, Chk2, p38 MAPK, and p53, Wip1 helps terminate the stress response and allows cells to resume the cell cycle.[3][4] However, PPM1D is frequently amplified or overexpressed in various human cancers, where it acts as an oncogene by suppressing tumor suppressor pathways.[2][3] This has made Wip1 an attractive therapeutic target. This guide provides a detailed comparison of two small molecule inhibitors of Wip1: CCT007093 and GSK2830371, with a focus on their mechanism, performance, and specificity supported by experimental data.
Mechanism of Action and Specificity
GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wip1 phosphatase.[5][6] It binds to a unique "flap" subdomain adjacent to the catalytic site, a region not conserved in other PPM family phosphatases, which accounts for its high selectivity.[7][8] This binding locks the enzyme in an inactive state and also leads to the ubiquitination and subsequent degradation of the Wip1 protein.
This compound was identified as an inhibitor of Wip1 that selectively reduces the viability of tumor cells overexpressing PPM1D.[9][10] However, subsequent studies have raised significant concerns about its specificity. Research has shown that this compound's effects on cell proliferation can be independent of Wip1, suggesting it acts through off-target mechanisms.[11][12] For instance, unlike specific Wip1 inhibitors, this compound does not increase the phosphorylation of established Wip1 substrates like γH2AX and p53 (Ser15) in cellular assays.[12][13]
Wip1 Signaling Pathway and Inhibition
The diagram below illustrates the central role of Wip1 in the DNA damage response pathway. Upon DNA damage, ATM is activated and phosphorylates a cascade of downstream targets, including p53 and Chk2, to initiate cell cycle arrest and repair. p53, in turn, transcriptionally induces Wip1, which creates a negative feedback loop by dephosphorylating and inactivating ATM, p53, and other key DDR proteins. Specific inhibitors like GSK2830371 block this dephosphorylation, thereby sustaining the DNA damage signal and enhancing the anti-tumor effects of p53 activation.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and GSK2830371 based on published experimental results.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | GSK2830371 | Reference |
| Target | PPM1D/Wip1 | PPM1D/Wip1 | [9] |
| Mechanism | Competitive (?) | Allosteric, Non-competitive, Reversible | [10] |
| IC₅₀ (Biochemical) | 8.4 µM | 6 nM (vs. FDP substrate) 13 nM (vs. phospho-p38) | [9][14] |
| Selectivity | Poorly characterized; significant off-target effects noted. | High; no inhibition of 21 other phosphatases at ≥30 µM. | [11] |
Table 2: Cellular Activity and On-Target Effects
| Parameter | This compound | GSK2830371 | Reference |
| GI₅₀ (MCF-7 cells) | ~0.48 µM (SF₅₀) | 2.65 µM | [14][15] |
| On-Target Validation | Activity is independent of Wip1 presence in knockout cells. | Activity is dependent on Wip1 presence in knockout cells. | [12][16] |
| Effect on Substrate Phosphorylation | No significant increase in p-p53(S15) or γH2AX. | Potent increase in p-p53(S15), p-Chk2, p-ATM, γH2AX. | [5][12] |
| p53-Dependence | Reduces viability in cells overexpressing PPM1D. | Antiproliferative activity requires wild-type p53. | [5][10] |
Experimental Methodologies
A crucial aspect of evaluating Wip1 inhibitors is a robust experimental workflow that combines biochemical validation with cell-based functional assays to confirm on-target activity.
Detailed Experimental Protocols
In Vitro Wip1 Phosphatase Activity Assay (Fluorogenic)
This protocol is adapted from methods used to characterize GSK2830371.[5] It measures the hydrolysis of a fluorogenic substrate by recombinant Wip1.
-
Reagents & Materials:
-
Recombinant human Wip1 protein (truncated, e.g., aa 2-420)
-
Assay Buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl₂, 0.05 mg/ml BSA, 0.8 mM CHAPS
-
Substrate: Fluorescein diphosphate (FDP), 50 µM final concentration
-
Test Compounds: this compound, GSK2830371 (serially diluted in DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 530 nm)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells does not exceed 1%.
-
To each well of the 96-well plate, add 25 µL of the diluted compound or DMSO vehicle control.
-
Add 50 µL of 100 µM FDP substrate solution (prepared in Assay Buffer) to each well.
-
To initiate the reaction, add 25 µL of recombinant Wip1 enzyme (e.g., 10 nM final concentration in Assay Buffer).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine IC₅₀ values by plotting inhibition versus inhibitor concentration using non-linear regression.
-
Cell Viability Assay
This protocol describes a typical cell viability assay to determine the growth-inhibitory (GI₅₀) concentration of the compounds.
-
Reagents & Materials:
-
Cancer cell lines (e.g., MCF-7, which has PPM1D amplification and wild-type p53)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds: this compound, GSK2830371
-
96-well clear, flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 2,000-4,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a dilution series of each compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (DMSO).
-
Incubate the plates for 7 days.[5]
-
Assess cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. Add the reagent, incubate, and measure luminescence.
-
Alternatively, use the MTT assay: add MTT reagent, incubate for 3-4 hours, solubilize the formazan crystals with a solubilization buffer, and measure absorbance at ~570 nm.[17]
-
Normalize the results to the vehicle-treated control cells and calculate GI₅₀ values.
-
Immunoblotting for On-Target Engagement
This protocol is used to verify if the inhibitor affects the phosphorylation status of known Wip1 substrates in a cellular context.
-
Reagents & Materials:
-
MCF-7 cells or another appropriate cell line
-
Test Compounds: this compound, GSK2830371
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p53 (Ser15), anti-phospho-H2AX (Ser139), anti-total p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitors at various concentrations (e.g., 0.5 µM for GSK2830371, 10 µM for this compound) or DMSO for a specified time (e.g., 4-8 hours).[12]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system. Analyze the changes in phosphorylation levels relative to total protein and the loading control.
-
Conclusion
The experimental evidence strongly differentiates GSK2830371 and this compound as inhibitors of Wip1 phosphatase. GSK2830371 is a highly potent and specific allosteric inhibitor with well-documented on-target activity in both biochemical and cellular assays.[12] Its ability to increase the phosphorylation of Wip1 substrates and its reliance on Wip1 expression for its antiproliferative effects make it a reliable tool for studying Wip1 biology and a promising scaffold for therapeutic development.[6][12]
In contrast, while this compound was initially identified as a Wip1 inhibitor, multiple studies now indicate that its cellular effects are largely mediated through off-target pathways.[11][12][18] Its lack of on-target engagement in cells and its Wip1-independent mechanism of action caution against its use as a specific probe for Wip1 function. Therefore, for researchers aiming to specifically investigate the role of Wip1 phosphatase, GSK2830371 is the demonstrably superior and more reliable chemical tool.
References
- 1. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. p53-inducible Wip1 phosphatase mediates a negative feedback regulation of p38 MAPK-p53 signaling in response to UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. WIP1 phosphatase as pharmacological target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. oncotarget.com [oncotarget.com]
- 17. broadpharm.com [broadpharm.com]
- 18. snu.elsevierpure.com [snu.elsevierpure.com]
Comparative Guide to Wip1 Inhibitors: CCT007093 vs. SL-176
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two small molecule inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), CCT007093 and SL-176. Wip1 is a critical negative regulator of the DNA damage response (DDR) and tumor suppressor pathways, making it an attractive target for cancer therapy. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate inhibitor for research and development purposes.
Executive Summary
Both this compound and SL-176 are inhibitors of Wip1 phosphatase, but they exhibit significant differences in potency, specificity, and cellular effects. SL-176 is a substantially more potent inhibitor with a nanomolar IC50 value, while this compound has a micromolar IC50. Furthermore, studies suggest that this compound may have off-target effects and lower specificity in cellular assays. This guide presents the available data to facilitate an informed decision based on experimental needs.
Data Presentation
Table 1: In Vitro Potency of Wip1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | Wip1 (PPM1D) | 8.4 µM | In vitro enzymatic assay | [1] |
| SL-176 | Wip1 (PPM1D) | 86.9 nM | In vitro enzymatic assay | [1] |
Table 2: Cellular Effects of Wip1 Inhibitors
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| This compound | U87, U251 (Glioblastoma) | 50 µM | In combination with UVC, up-regulated p53 and down-regulated p38 protein expression. | [2] |
| This compound | U2OS (Osteosarcoma) | Not specified | Suppressed cell proliferation regardless of the presence of Wip1, suggesting off-target effects. | [1] |
| SL-176 | Neuroblastoma cells | 48 and 72 hours | Increased phosphorylation of p38, Chk2, and p53; up-regulated total p53 and p21. | [3] |
| SL-176 | Breast cancer cell line overexpressing PPM1D | Not specified | Significantly inhibits proliferation, induces G2/M arrest and apoptosis. | [4] |
Signaling Pathways and Experimental Workflows
Wip1 Signaling Pathway
Wip1 is a key phosphatase that negatively regulates the DNA damage response (DDR) pathway. Upon DNA damage, kinases such as ATM and Chk2 phosphorylate the tumor suppressor p53, leading to its activation and subsequent cell cycle arrest or apoptosis. Wip1 directly dephosphorylates and inactivates both p53 and upstream kinases like p38 MAPK, thereby terminating the DDR signal and allowing cells to resume proliferation. Inhibition of Wip1 is expected to enhance and prolong the activation of p53 and p38 MAPK, leading to anti-tumor effects.
References
- 1. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ET-69: SPECIFIC Wip1 INHIBITOR, this compound ABROGATE CELL PROLIFERATION, MIGRATION AND INVASION INDUCED BY THE UVC RADIATION IN HUMAN GLIOBLASTOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of WIP1 and histone H3K27 demethylase activity synergistically suppresses neuroblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the p38-Dependent Toxicity of CCT007093: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a chemical probe is paramount. This guide provides a comparative analysis of CCT007093, a compound initially identified as a WIP1 phosphatase inhibitor, and explores the validation of its p38-dependent toxicity. This document outlines experimental strategies to dissect its on-target versus off-target effects, presenting data in a comparative format and providing detailed experimental protocols.
Introduction to this compound and the p38 Signaling Pathway
This compound was first described as an inhibitor of Wild-type p53-induced phosphatase 1 (WIP1 or PPM1D). WIP1 is a serine/threonine phosphatase that negatively regulates the DNA damage response and the p38 MAPK pathway. Therefore, its inhibition is expected to lead to the activation of these pathways. However, subsequent studies have raised questions about the specificity of this compound, with evidence suggesting its effects may be independent of WIP1 and could directly involve the p38 MAPK pathway.
The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli and cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock.[1][2][3][4][5] This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, cell cycle arrest, and differentiation.[1][2][3][4][5]
The Controversy: Is this compound a Specific WIP1 Inhibitor?
Recent evidence challenges the specificity of this compound as a WIP1 inhibitor. A key study demonstrated that this compound suppressed cell growth even in cells where the gene for WIP1 (PPM1D) was knocked out using CRISPR-Cas9. This suggests that this compound exerts its cytotoxic effects through off-target mechanisms. Furthermore, it has been observed that this compound can induce the phosphorylation of p38, indicating a potential direct or indirect activation of this pathway.
Comparison of this compound with Alternative p38 Pathway Modulators
To objectively assess the utility of this compound as a chemical probe, it is essential to compare it with other well-characterized modulators of the p38 pathway.
| Compound | Primary Target(s) | Reported IC50 | Key Characteristics | Reference |
| This compound | WIP1 (disputed), Potential off-targets | ~8.4 µM (for WIP1 in vitro) | Cell growth suppression independent of WIP1; induces p38 phosphorylation. | |
| SB203580 | p38α/β | 50-100 nM | A widely used, specific p38α/β inhibitor; can be used to probe for p38-dependent effects. | [6] |
| BIRB 796 (Doramapimod) | p38α, β, γ, δ | 38 nM (for p38α) | A potent, allosteric inhibitor of p38 MAPK isoforms. | [7] |
| VX-745 | p38α | 10 nM | A potent and selective p38α inhibitor. | [7] |
| GSK2830371 | WIP1 | 6 nM | A novel, potent, and specific allosteric inhibitor of WIP1. | [8] |
Experimental Protocols for Validating p38-Dependent Toxicity
To rigorously validate the p38-dependent toxicity of this compound, a series of experiments should be conducted. The following protocols provide a framework for this validation.
Protocol 1: Cell Viability Assay to Determine this compound Cytotoxicity
This protocol aims to quantify the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., U2OS, MCF-7)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a DMSO-only control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.
Protocol 2: Rescue of this compound-Induced Toxicity with a p38 Inhibitor
This experiment is designed to determine if the inhibition of p38 activity can reverse the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
A specific p38 inhibitor (e.g., SB203580)
-
DMSO (vehicle control)
-
96-well plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate as described in Protocol 1.
-
Pre-treat the cells with a specific p38 inhibitor (e.g., 10 µM SB203580) or DMSO for 1-2 hours.
-
Following pre-treatment, add this compound at its IC50 concentration (determined in Protocol 1) to the wells already containing the p38 inhibitor or DMSO. Include control wells with only the p38 inhibitor and only this compound.
-
Incubate the plate for the time point at which significant toxicity was observed in Protocol 1 (e.g., 48 hours).
-
Assess cell viability using the MTT or MTS assay as described in Protocol 1.
-
Compare the viability of cells treated with this compound alone to those co-treated with this compound and the p38 inhibitor. A significant increase in viability in the co-treated group would indicate that the toxicity of this compound is, at least in part, dependent on p38 activity.
Protocol 3: Western Blot Analysis of p38 Phosphorylation
This protocol is to confirm that this compound induces the activation of the p38 pathway.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations and for different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-p38 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-p38 and anti-GAPDH antibodies to confirm equal loading.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the p38 signaling pathway, the proposed experimental workflow for validation, and the logical relationship of the validation process.
Caption: The p38 MAPK signaling cascade.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) [explorationpub.com]
- 4. SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. p38α Mitogen-activated Protein Kinase Sensitizes Cells to Apoptosis Induced by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of CCT007093 Effects in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of CCT007093, a small molecule inhibitor of Protein Phosphatase Magnesium-Dependent 1D (PPM1D), across various human cancer cell lines. The data presented herein is compiled from multiple studies to offer a cross-validated perspective on the compound's efficacy and mechanism of action.
Quantitative Data Summary
The inhibitory effects of this compound on cell viability and survival vary across different cell lines, largely correlating with the expression levels of its target, PPM1D.
| Cell Line | Cancer Type | PPM1D Status | This compound Sensitivity (SF50/IC50) | Key Molecular Effects |
| MCF-7 | Breast Adenocarcinoma | Amplified | Sensitive (SF50 ≈ 10 µM) | Induces p38 phosphorylation.[1] Reduces viability by 40% after 2 days.[2] |
| SMOV-2 | Ovarian Clear Cell Carcinoma | Amplified | Sensitive (SF50 ≈ 12 µM) | Induces p38 phosphorylation.[1] |
| RMG1 | Ovarian Clear Cell Carcinoma | Not Amplified | Less Sensitive (SF50 > 30 µM) | N/A |
| KOC7C | Ovarian Clear Cell Carcinoma | Not Amplified | Resistant (SF50 > 30 µM) | No significant p38 phosphorylation.[1] |
| TOV21G | Ovarian Clear Cell Carcinoma | Not Amplified | Resistant (SF50 > 30 µM) | N/A |
| HeLa | Cervical Adenocarcinoma | Normal | Resistant | No observable effect on growth.[2] No significant p38 phosphorylation.[2] |
| HEK293T | Embryonic Kidney | N/A | N/A | Activates mTORC1 pathway (increased phosphorylation of mTOR, p70S6K, and S6).[2] |
SF50: Surviving fraction of 50% as determined by colony formation assay.
Experimental Protocols
Cell Viability/Colony Formation Assay
This protocol is adapted from studies evaluating the long-term effects of this compound on cancer cell survival.
-
Cell Seeding: Plate a single-cell suspension of the desired cell line in a 6-well plate at a low density (e.g., 500-1000 cells/well) to allow for colony formation.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) or DMSO as a vehicle control.
-
Incubation: Culture the cells for 10-14 days in a humidified incubator at 37°C with 5% CO2. Replace the medium containing the compound every 2-3 days.
-
Colony Staining: After the incubation period, wash the cells with Phosphate-Buffered Saline (PBS), fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 20 minutes.
-
Quantification: After washing away the excess stain and drying the plates, count the number of colonies (typically defined as a cluster of ≥50 cells). The surviving fraction is calculated as the number of colonies in the treated wells divided by the number of colonies in the control wells.
Western Blot for Phospho-p38 MAPK
This protocol details the procedure for detecting the activation of the p38 MAPK pathway in response to this compound.
-
Cell Treatment and Lysis: Seed cells in a 10 cm dish and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO for various time points (e.g., 0, 4, 8, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (e.g., anti-phospho-p38 MAPK (Thr180/Tyr182)) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. Normalize the phosphorylated p38 levels to total p38 and a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
This compound-Mediated p38 MAPK Pathway Activation
In cells with high levels of PPM1D, the phosphatase actively suppresses the p38 MAPK signaling pathway by dephosphorylating and inactivating key kinases. This compound inhibits PPM1D, leading to the accumulation of phosphorylated (active) p38 MAPK, which in turn can trigger downstream cellular responses such as apoptosis or cell cycle arrest.
Activation of mTORC1 Signaling by this compound
In certain cellular contexts, such as HEK293T cells, inhibition of PPM1D by this compound has been shown to activate the mTORC1 signaling pathway. This leads to increased phosphorylation of mTOR and its downstream effectors, p70S6K and S6, promoting cell growth and proliferation. The precise mechanism linking PPM1D inhibition to mTORC1 activation is still under investigation.
Experimental Workflow for Comparative Analysis
The logical flow for comparing the effects of this compound in different cell lines involves a series of integrated experiments.
References
On-Target Activity of CCT007093: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the on-target activity of CCT007093, a known inhibitor of Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wip1. Its performance is objectively compared with other notable PPM1D inhibitors, GSK2830371 and SL-176, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a small molecule inhibitor of the serine/threonine phosphatase PPM1D, a key negative regulator of the DNA damage response (DDR) pathway. While this compound has demonstrated efficacy in inhibiting PPM1D, questions regarding its specificity and potency have been raised in the scientific community. This guide presents a comparative analysis of this compound with more recent and selective PPM1D inhibitors, offering researchers a comprehensive resource to inform their experimental design and choice of chemical probes.
Comparison of PPM1D Inhibitors
The following table summarizes the key characteristics of this compound, GSK2830371, and SL-176, providing a quantitative comparison of their biochemical potency and cellular activity.
| Inhibitor | Reported IC50 | Mechanism of Action | Key Cellular Effects | Notes on Specificity |
| This compound | 8.4 µM[1][2] | ATP-competitive | Induces p38 phosphorylation; reduces viability in PPM1D-overexpressing cells[3]. | Evidence of off-target effects; activity observed in a WIP1-independent manner. Did not affect phosphorylation of p53 (Ser15) or γH2AX in some studies[4]. |
| GSK2830371 | 6 nM[5][6] | Allosteric | Increases phosphorylation of p53, Chk2, and H2AX; potent anti-proliferative activity in TP53 wild-type cells[5][7]. | Highly selective; activity is dependent on the presence of PPM1D, as confirmed in knockout cell models[8]. |
| SL-176 | 86.9 nM (analog of SPI-001)[4] | Non-competitive | Suppresses proliferation of cells with overexpressed or truncated PPM1D[8][9]. | Reported to be ~50-fold more specific for PPM1D over the related phosphatase PPM1A[4]. |
On-Target Activity Confirmation: Experimental Data
Confirmation of on-target activity for a PPM1D inhibitor involves demonstrating its ability to specifically inhibit PPM1D's phosphatase activity, leading to increased phosphorylation of its downstream substrates.
Biochemical Activity
The inhibitory potential of this compound and its counterparts has been quantified using in vitro phosphatase assays.
| Inhibitor | Assay Type | Substrate | Result |
| This compound | In vitro phosphatase assay | Recombinant phospho-p38 | IC50 = 8.4 µM[2] |
| GSK2830371 | In vitro phosphatase assay | Fluorescein diphosphate (FDP) | IC50 = 6 nM[5] |
| GSK2830371 | In vitro phosphatase assay | Phospho-p38 MAPK (T180) | IC50 = 13 nM[6] |
Cellular Activity
The on-target effects of PPM1D inhibitors are validated in cellular models by observing the predicted downstream signaling consequences.
| Inhibitor | Cell Line | Experiment | Key Finding |
| This compound | MCF-7 (PPM1D amplified) | Western Blot | Increased phosphorylation of p38[3]. |
| GSK2830371 | MCF-7 (PPM1D amplified) | Western Blot | Increased phosphorylation of p53 (Ser15), Chk2 (T68), H2AX (S139), and ATM (S1981)[5]. |
| GSK2830371 | U2OS vs. U2OS-PPM1D-KO | Cell Proliferation Assay | Suppressed growth in parental U2OS but not in PPM1D knockout cells, confirming on-target dependency[8]. |
| SL-176 | Breast cancer cell line (overexpressing PPM1D) | Cell Proliferation Assay | Significantly inhibited proliferation and induced G2/M arrest and apoptosis[9]. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro PPM1D Phosphatase Activity Assay
This assay biochemically quantifies the inhibitory effect of a compound on PPM1D's enzymatic activity.
Materials:
-
Recombinant human PPM1D enzyme
-
Phosphorylated substrate (e.g., phospho-p38 peptide or a generic substrate like fluorescein diphosphate - FDP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Phosphate detection reagent (e.g., Malachite Green)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, the test compound, and the recombinant PPM1D enzyme.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of released free phosphate using a phosphate detection reagent.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-Substrates
This method is used to detect changes in the phosphorylation status of PPM1D substrates within cells following inhibitor treatment.
Materials:
-
Cell lines of interest (e.g., with varying PPM1D expression levels)
-
PPM1D inhibitor (e.g., this compound)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p53 (Ser15), anti-phospho-p38 (Thr180/Tyr182), and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with the PPM1D inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phospho-protein levels to total protein levels.
Cell Viability Assay
This assay assesses the effect of PPM1D inhibition on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell lines (e.g., with and without PPM1D amplification)
-
PPM1D inhibitor (e.g., this compound)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PPM1D inhibitor.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Visualizing On-Target Activity
Diagrams illustrating the PPM1D signaling pathway and a typical experimental workflow for confirming on-target activity are provided below.
Caption: PPM1D (Wip1) signaling pathway in response to DNA damage.
Caption: Workflow for confirming on-target activity of a PPM1D inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small molecule inhibitors of PPM1D using an integrated drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain - PMC [pmc.ncbi.nlm.nih.gov]
CCT007093: A Comparative Analysis of a PPM1D Inhibitor in Cancer Research
An in-depth review of the PPM1D inhibitor CCT007093, detailing its limitations and comparing it with notable alternatives. This guide provides researchers, scientists, and drug development professionals with essential experimental data, detailed methodologies, and signaling pathway visualizations to inform future research and development in cancer therapeutics.
This compound has been identified as a small molecule inhibitor of Protein Phosphatase Magnesium-Dependent 1D (PPM1D), also known as Wip1 (Wild-type p53-induced phosphatase 1). PPM1D is a critical negative regulator of the DNA damage response (DDR) pathway, and its overexpression is implicated in several cancers. Inhibition of PPM1D is therefore a promising strategy for cancer therapy. However, the utility of this compound is hampered by significant limitations, primarily its lack of specificity and off-target effects. This has spurred the development of more potent and selective alternatives.
Limitations of this compound
Initial studies highlighted this compound as an inhibitor of PPM1D with an in vitro IC50 of 8.4 μM[1][2]. It demonstrated some selectivity for cancer cell lines overexpressing PPM1D, such as MCF-7, compared to those with normal levels, like HeLa cells[3]. However, further investigations have revealed significant drawbacks:
-
Low Specificity and Off-Target Effects: A primary concern with this compound is its low specificity. Research has shown that it can suppress cell proliferation independently of WIP1. For instance, it did not affect the phosphorylation levels of well-established WIP1 substrates like p53 at serine 15 (p53-pS15) and γH2AX in certain cellular contexts.
-
JNK Pathway Inhibition: this compound has been observed to prevent UV-induced apoptosis by inhibiting the c-Jun N-terminal kinase (JNK) pathway, further indicating its off-target activities.
These findings underscore the need for more specific PPM1D inhibitors for both research and therapeutic applications.
Alternatives to this compound
Several alternative PPM1D inhibitors have been developed, with GSK2830371 emerging as a prominent example. Other notable alternatives include SL-176 and SPI-001.
GSK2830371: A Potent and Selective Allosteric Inhibitor
GSK2830371 is a highly potent and selective allosteric inhibitor of PPM1D with an IC50 of 6 nM[4][5]. Unlike competitive inhibitors that bind to the active site, GSK2830371 binds to a distinct allosteric site, leading to a conformational change that inactivates the enzyme[6]. This mechanism contributes to its high selectivity.
Advantages of GSK2830371:
-
High Potency and Selectivity: With a nanomolar IC50, GSK2830371 is significantly more potent than this compound. It exhibits high selectivity for PPM1D over other phosphatases[5].
-
Demonstrated On-Target Activity: In cellular assays, GSK2830371 has been shown to increase the phosphorylation of known PPM1D substrates, including p53 (S15), Chk2 (T68), H2AX (S139), and ATM (S1981), confirming its on-target effects[5].
Limitations of GSK2830371:
-
Pharmacokinetic Properties: A significant drawback of GSK2830371 is its rapid inactivation in plasma, which may limit its clinical utility.
Other Notable Alternatives: SL-176 and SPI-001
SL-176 and its analogue SPI-001 are other small molecule inhibitors of PPM1D. SL-176 has been reported to be a potent compound for inhibiting the growth of medulloblastoma and neuroblastoma[7]. However, like other alternatives, they come with their own set of challenges, including potential issues with bioavailability.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its key alternatives.
| Inhibitor | Target | Mechanism of Action | IC50 | Cell Line Examples and IC50/GI50 |
| This compound | PPM1D/Wip1 | ATP-competitive | 8.4 µM (in vitro)[1][2] | MCF-7: ~0.48 µM (SF50)[8], HeLa: No significant effect[3] |
| GSK2830371 | PPM1D/Wip1 | Allosteric | 6 nM (in vitro)[4][5] | MCF-7: 9.5 µM[4], DOHH2, MX-1: Synergistic antiproliferative effect with doxorubicin[5] |
| SL-176 | PPM1D/Wip1 | Not specified | Not specified | Potent inhibitor of medulloblastoma and neuroblastoma growth[7] |
| SPI-001 | PPM1D/Wip1 | Not specified | Not specified | Mentioned as a small molecule inhibitor of PPM1D[9] |
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the PPM1D signaling pathway and a general workflow for inhibitor screening.
Caption: PPM1D (Wip1) signaling pathway in DNA damage response.
Caption: General workflow for PPM1D inhibitor screening and development.
Detailed Experimental Protocols
In Vitro PPM1D (Wip1) Phosphatase Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against PPM1D.
Materials:
-
Recombinant human PPM1D/Wip1 enzyme
-
Phosphorylated peptide substrate (e.g., p-p38 MAPK peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA, 10 mM MgCl2, 0.5 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Malachite Green Phosphate Detection Kit
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 10 µL of recombinant PPM1D enzyme (final concentration, e.g., 0.5 nM) to each well, except for the negative control wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the phosphorylated peptide substrate (final concentration, e.g., 50 nM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of inhibitors on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, U2OS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value.
Conclusion
While this compound was an early tool in the exploration of PPM1D inhibition, its significant limitations, particularly its lack of specificity, have necessitated the development of more robust alternatives. GSK2830371 represents a significant advancement with its high potency and selectivity, although its pharmacokinetic profile presents a hurdle for clinical development. The ongoing research into other inhibitors like SL-176 and SPI-001 highlights the continued interest in targeting the PPM1D pathway for cancer therapy. This comparative guide provides a foundation for researchers to understand the landscape of PPM1D inhibitors and to design future studies aimed at developing clinically viable therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Allosteric inhibition of PPM1D serine/threonine phosphatase via an altered conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel inhibitors targeting PPM1D phosphatase potently suppress cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PPM1D protein phosphatase, Mg2+/Mn2+ dependent 1D [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CCT007093
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and detailed operational procedures for the handling, use, and disposal of CCT007093, a potent small molecule inhibitor of PPM1D (Wip1) phosphatase. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical compound with potential health hazards. The specific toxicological properties may not be fully characterized. Therefore, it is crucial to handle it with the utmost care, treating it as a particularly hazardous substance.
Summary of Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Recommended for High-Concentration Work |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields[1] | Chemical splash goggles or a full-face shield[2][3] |
| Hand Protection | Disposable nitrile gloves (minimum 4 mil thickness)[4] | Double-gloving with nitrile gloves[1] |
| Body Protection | Laboratory coat[1][2] | Disposable, solid-front protective gown or coveralls[4] |
| Respiratory Protection | Not generally required for low-volume solution handling in a certified chemical fume hood. | N95 respirator for weighing powder.[5] |
Note: Always consult the specific Safety Data Sheet (SDS) for this compound from your supplier for the most detailed and up-to-date hazard information.
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step workflow for handling this compound in a laboratory setting.
Experimental Workflow
Caption: High-level workflow for handling this compound.
Step 1: Receiving and Storage
-
Verification: Upon receipt, verify that the container is intact and properly labeled.
-
SDS Access: Ensure a copy of the Safety Data Sheet (SDS) is readily accessible to all personnel working with the compound.
-
Storage:
Step 2: Stock Solution Preparation
All procedures involving the handling of solid this compound must be performed in a certified chemical fume hood or a powder containment hood.
-
Pre-calculation: Determine the required concentration and volume of the stock solution. This compound is soluble in DMSO.[7][8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the high-concentration work column of the PPE table.
-
Weighing:
-
Place a weigh boat on an analytical balance within the fume hood.
-
Carefully transfer the required amount of this compound powder to the weigh boat using a dedicated spatula.
-
Avoid creating dust. If a small amount of powder is spilled, follow the spill cleanup procedure below.
-
-
Dissolution:
-
Transfer the weighed powder to an appropriate sterile container (e.g., a conical tube or vial).
-
Add the calculated volume of DMSO to the container.
-
Cap the container securely and vortex until the solid is completely dissolved.[2]
-
-
Labeling and Storage:
Step 3: Experimental Use
-
Dilution: When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or buffer. To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.[6] The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.[6]
-
Handling: Always wear appropriate PPE when handling solutions containing this compound.
Spill and Emergency Procedures
Spill Cleanup Protocol
| Spill Type | Procedure |
| Small Powder Spill (<100mg) | 1. Alert personnel in the immediate area. 2. If not already worn, don appropriate PPE, including an N95 respirator. 3. Gently cover the spill with absorbent pads or paper towels to prevent aerosolization.[9] 4. Lightly wet the absorbent material with water to dissolve the powder.[5][9] 5. Carefully wipe up the spill, working from the outside in. 6. Place all contaminated materials into a sealed bag for hazardous waste disposal. 7. Decontaminate the area with a suitable laboratory detergent, followed by a rinse with 70% ethanol. |
| Small Liquid Spill (<10ml) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE. 3. Cover the spill with absorbent material. 4. Collect the saturated absorbent material and place it in a sealed bag for hazardous waste disposal. 5. Decontaminate the area with a suitable laboratory detergent, followed by a rinse with 70% ethanol. |
| Large Spill or Personnel Exposure | 1. Evacuate the immediate area. 2. If there is skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. 3. If there is eye contact, flush with an eyewash station for at least 15 minutes and seek medical attention. 4. Contact your institution's Environmental Health and Safety (EHS) office for guidance on cleanup. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Stream Management
| Waste Type | Collection and Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) - Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused stock solutions, experimental media) - Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[10] |
| Sharps | (e.g., contaminated needles, serological pipettes) - Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4] |
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of the serine/threonine phosphatase PPM1D (also known as Wip1). Inhibition of PPM1D by this compound leads to the activation of the p38 MAPK and mTORC1 signaling pathways.[11]
Caption: this compound inhibits PPM1D, leading to increased p38 and mTORC1 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. crispmaastricht.nl [crispmaastricht.nl]
- 3. csstc.org [csstc.org]
- 4. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 5. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. This compound | PP2Cδ/PPM1D/Wip1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Spill Cleanup – Pesticide Environmental Stewardship [pesticidestewardship.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
